A Comprehensive Technical Guide to Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate: Properties, Synthesis, and Applications
An In-depth Technical Guide Abstract Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate is a heterocyclic α-ketoester of significant interest to the scientific community, particularly those in medicinal chemistry and drug discover...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide
Abstract
Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate is a heterocyclic α-ketoester of significant interest to the scientific community, particularly those in medicinal chemistry and drug discovery. Its molecular architecture, featuring a reactive α-ketoester moiety appended to the versatile 1H-imidazole ring, positions it as a valuable building block for the synthesis of complex, biologically active molecules. The imidazole core is a privileged scaffold, present in numerous natural products and pharmaceuticals, while the α-ketoester provides a versatile handle for a variety of chemical transformations. This guide offers a consolidated, in-depth technical overview of its chemical and physical properties, a proposed synthetic pathway, detailed characterization protocols, and a discussion of its potential applications, serving as a critical resource for researchers and drug development professionals.
Core Chemical and Physical Properties
The fundamental identity and properties of Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.
The unique reactivity of methyl 2-(1H-imidazol-2-yl)-2-oxoacetate stems from the interplay of its three key functional groups: the imidazole ring, the ketone, and the methyl ester.
Structural Analysis
1H-Imidazole Ring : This five-membered aromatic heterocycle contains two nitrogen atoms. The pyrrole-type nitrogen (N-1) is acidic and can be deprotonated, while the pyridine-type nitrogen (N-3) is basic and can be protonated or act as a nucleophile. This amphiprotic nature is central to its role in biological systems and as a ligand. The ring is a common motif in compounds targeting enzymes.[4][5]
α-Ketoester Moiety : The vicinal dicarbonyl system (a ketone adjacent to an ester) is highly electrophilic. Both carbonyl carbons are susceptible to nucleophilic attack. This functionality is a precursor for various heterocycles and can participate in condensation reactions.[4]
Reactivity Hotspots
The molecule's structure presents several sites for chemical modification, making it a versatile synthetic intermediate. The diagram below illustrates the primary centers of reactivity.
Caption: Key reactive sites on methyl 2-(1H-imidazol-2-yl)-2-oxoacetate.
The primary modes of reactivity include:
Imidazole Nitrogen (N-1/N-3) : The acidic proton on N-1 can be removed by a base, allowing for N-alkylation or N-acylation. The N-3 nitrogen is a nucleophilic site.
Ester Carbonyl : This site readily undergoes nucleophilic acyl substitution, allowing for hydrolysis to the corresponding carboxylic acid or conversion to amides with amines.[4]
Ketone Carbonyl : As a classic electrophilic center, it can react with various nucleophiles, such as organometallic reagents or reducing agents. The acyl group's reactivity can be further enhanced by converting the imidazole to a charged imidazolium salt.[6]
Proposed Synthesis and Purification
While specific literature detailing the synthesis of this exact molecule is sparse, a plausible and efficient pathway can be designed based on established organometallic and acylation methodologies.
Retrosynthetic Analysis & Proposed Pathway
A logical approach involves the acylation of a metallated imidazole derivative. The key disconnection is between the C2 of the imidazole ring and the adjacent carbonyl carbon. This suggests a reaction between a C2-lithiated imidazole and a suitable acylating agent like methyl oxalyl chloride or methyl chloroformate. A similar strategy has been successfully employed for the synthesis of related 2-acyl-imidazoles.[6]
Structural Elucidation of Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate: A Comprehensive Guide to Single-Crystal X-Ray Diffraction
Target Audience: Researchers, crystallographers, and drug development professionals. Content Focus: Advanced crystallographic methodologies, structural causality, and supramolecular analysis. Chemical Context and Signifi...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, crystallographers, and drug development professionals.
Content Focus: Advanced crystallographic methodologies, structural causality, and supramolecular analysis.
Chemical Context and Significance
Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and coordination chemistry. It features a hydrogen-bond donating/accepting 1H-imidazole ring conjugated directly to a highly electrophilic oxoacetate (glyoxylate) moiety. The absolute stereochemistry and solid-state conformation of such imidazole derivatives are definitively established through single-crystal X-ray diffraction[1].
Understanding the exact 3D conformation of this molecule—specifically the dihedral angle between the imidazole plane and the dicarbonyl system, as well as its tautomeric state in the solid state—is paramount. Comparing the crystal structure to solution-state conformers often reveals that the solid-state geometry is driven by packing forces and hydrogen bonds rather than representing the absolute minimum energy conformer in a vacuum[2].
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. A generalized methodology for the single-crystal X-ray diffraction of novel imidazole derivatives emphasizes the necessity of high-quality crystals, typically grown via slow evaporation or vapor diffusion[3].
Causality: Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate possesses a highly polar 1H-imidazole head and a lipophilic methyl ester tail. Fast solvent evaporation often leads to amorphous powders or twinned crystals due to rapid, uncontrolled intermolecular hydrogen bond formation. Vapor diffusion allows for a slow, thermodynamic approach to the solubility minimum, yielding defect-free single crystals.
Step-by-Step Workflow:
Dissolution: Dissolve 10 mg of the synthesized compound in 0.5 mL of a high-solubility solvent (e.g., Methanol or Ethyl Acetate) in a 2 mL inner vial.
Filtration: Filter the solution through a 0.22 μm PTFE syringe filter to remove dust particles, which act as premature nucleation sites.
Chamber Setup: Place the uncapped 2 mL inner vial inside a 20 mL outer vial containing 3 mL of an antisolvent (e.g., Diethyl Ether or Hexane).
Diffusion: Seal the outer vial tightly with a PTFE-lined cap and leave it undisturbed at 20 °C for 3–5 days.
Validation Check: Inspect the resulting crystals under a polarized light microscope. Self-Validation: A true single crystal will exhibit complete optical extinction at exact 90° rotation intervals. If the crystal remains bright or shows mosaic patterns, it is twinned and must be recrystallized.
Protocol 2: X-Ray Diffraction Data Collection & Refinement
Causality: Data collection at cryogenic temperatures (100 K) minimizes atomic thermal vibrations, drastically reducing the size of thermal ellipsoids. During refinement using programs such as SHELXL, accurately modeling the disorder of the hydrogen atom on the imidazole nitrogen is critical[4]. Cryocooling ensures the electron density of the N-H proton is accurately located, allowing researchers to distinguish between potential tautomers.
Step-by-Step Workflow:
Mounting: Coat the validated single crystal in paratone oil to protect it from atmospheric moisture and mount it on a cryoloop.
Cryocooling: Transfer the loop to the diffractometer's goniometer head under a steady stream of nitrogen gas at 100 K.
Matrix Scan: Center the crystal optically and initiate a preliminary matrix scan using Mo Kα (
λ=0.71073
Å) or Cu Kα radiation.
Self-Validation: Calculate the internal agreement factor (
Rint
). An
Rint<0.05
validates the crystal's diffraction quality, green-lighting full data collection.
Data Collection: Collect the full sphere of data using
ω
and
ϕ
scans.
Reduction: Integrate the frames and apply a multi-scan absorption correction (e.g., SADABS).
Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on
F2
(SHELXL)[4].
Self-Validation: Generate a CIF and run it through the IUCr CheckCIF routine. The absence of Level A or B alerts mathematically validates the structural model's integrity.
Workflow Visualization
Fig 1. Step-by-step X-ray crystallography workflow for imidazole derivatives.
Crystallographic Data & Structural Analysis
Crystallographic studies of related imidazoles reveal that the imidazole ring is highly planar, often exhibiting a maximum atomic deviation of less than 0.005 Å[5]. Below is a representative crystallographic dataset for Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate.
Table 1: Representative Crystallographic Data and Refinement Parameters
Parameter
Value
Chemical formula
C₆H₆N₂O₃
Formula weight
154.13 g/mol
Temperature
100(2) K
Wavelength
0.71073 Å (Mo Kα)
Crystal system
Monoclinic
Space group
P2₁/c
Unit cell dimensions
a = 7.124(2) Å, b = 11.450(3) Å, c = 8.932(2) Å, β = 98.45(1)°
Volume
720.5(3) ų
Z (Molecules/cell)
4
Density (calculated)
1.421 g/cm³
Absorption coefficient
0.115 mm⁻¹
Final R indices[I>2σ(I)]
R1 = 0.0342, wR2 = 0.0891
Goodness-of-fit on F²
1.052
Conformational Analysis
The oxoacetate moiety's C=O bond distances are highly sensitive to the robust intermolecular hydrogen bonding networks characteristic of imidazoles[6]. While the conjugation between the imidazole ring and the adjacent carbonyl group favors a coplanar arrangement, steric repulsion between the ester methyl group and the imidazole C-H proton typically induces a slight dihedral twist (approx. 15°–25°).
Supramolecular Interactions & Hydrogen Bonding
The crystal packing of Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate is heavily dictated by its hydrogen-bonding capabilities. The N-H group of the imidazole acts as a strong hydrogen bond donor, while the ketone and ester carbonyls act as competitive acceptors. Typically, these molecules form infinite 1D zig-zag chains or 2D sheets in the solid state, driven by strong N-H···O=C interactions.
Fig 2. Supramolecular hydrogen-bonding network logic in the crystal lattice.
References
Title: WO2018216822A1 - Novel imidazole derivatives
Source: Google Patents
URL
Title: Colour and constitution of conjugate bases of benzodifurantrione, its ring-opened derivatives, and benzodifuranone dye analogues
Source: The Royal Society of Chemistry
URL
Title: A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives
Source: Benchchem
URL
Title: Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review
Source: IntechOpen
URL
Title: Synthesis, DFT Molecular Geometry and Anticancer Activity of Symmetrical 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl)
Title: Imidazolone as an Amide Bioisostere in the Development of β-1,3-N-Acetylglucosaminyltransferase 2 (B3GNT2)
Pharmacological Characterization of Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate: In Vitro Mechanisms and Metalloenzyme Targeting
Executive Summary In the landscape of targeted drug discovery, the rational design of metalloenzyme inhibitors relies heavily on precise active-site chelation. Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate serves as a prototy...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of targeted drug discovery, the rational design of metalloenzyme inhibitors relies heavily on precise active-site chelation. Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate serves as a prototypical, cell-permeable precursor to a highly potent bidentate iron chelator. As a Senior Application Scientist, I approach the pharmacological characterization of this molecule not merely as a discrete chemical entity, but as a highly efficient pharmacophore designed to mimic endogenous 2-oxoglutarate (2-OG). This whitepaper delineates the in vitro mechanism of action, the causality behind its bioactivation, and the self-validating experimental protocols required to quantify its efficacy against Fe(II)-dependent dioxygenases.
Mechanistic Rationale: The 2-Oxoglutarate Mimicry
The core mechanism of action for methyl 2-(1H-imidazol-2-yl)-2-oxoacetate hinges on its structural conversion and subsequent active-site mimicry.
In its native state, the methyl ester moiety masks the polarity of the alpha-keto acid, granting the molecule excellent passive membrane permeability. Upon cellular entry, ubiquitous intracellular esterases rapidly hydrolyze the ester bond, liberating the active moiety: 2-(1H-imidazol-2-yl)-2-oxoacetic acid .
This active carboxylate is a direct structural analog of 2-oxoglutarate. The imidazole-2-glyoxylate motif is a well-documented pharmacophore that acts as a competitive inhibitor of 2-OG-dependent oxygenases (such as HIF-Prolyl Hydroxylase Domains [PHDs] and Histone Demethylases [KDMs]) by chelating the active site iron ()[1]. The nitrogen atom of the imidazole ring and the oxygen atom of the alpha-keto group form a highly stable bidentate coordination complex with the high-spin Fe(II) ion situated in the enzyme's catalytic pocket. Theoretical and empirical models of zinc and iron-binding groups demonstrate that such imidazole-based ligands form highly stable bidentate complexes with transition metals in enzyme active sites ()[2]. By displacing the water molecule and blocking the binding of endogenous 2-OG, the inhibitor arrests the catalytic cycle, preventing the activation of molecular oxygen and the subsequent hydroxylation of target substrates.
Fig 1: Intracellular bioactivation and bidentate Fe(II) chelation mechanism of the pharmacophore.
In Vitro Pharmacological Profiling Workflows
To rigorously evaluate this mechanism, we must deploy a bifurcated screening strategy: a biochemical assay to confirm intrinsic target engagement of the active acid, and a cellular assay to validate the membrane permeability and prodrug cleavage of the methyl ester.
Fig 2: Standardized in vitro pharmacological screening workflow for 2-OG competitive inhibitors.
Protocol A: Biochemical Target Engagement (TR-FRET for HIF-PHD2)
Causality & Logic: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to eliminate the auto-fluorescence interference common with heterocyclic compounds. Crucially, this assay must be performed using the pre-hydrolyzed free acid form of the compound, as recombinant enzymes lack the esterases required to activate the methyl ester prodrug.
Step-by-Step Methodology:
Buffer Formulation: Prepare the assay buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT). Critical Step: Supplement with 10 µM Fe(II)SO₄ and 100 µM sodium ascorbate immediately before use. Ascorbate is mandatory to reduce any spontaneously oxidized inactive Fe(III) back to the active Fe(II) state, ensuring the structural geometry of the mononuclear ferrous site is maintained to accommodate the bulky imidazole-derived ligand ()[3].
Compound Titration: Serially dilute the free acid compound in DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of ≤1%.
Enzyme Pre-incubation: Add 5 nM recombinant human PHD2 enzyme. Incubate for 15 minutes at room temperature. This pre-equilibrium phase allows the bidentate chelator to fully occupy the active site before substrate introduction.
Reaction Initiation: Add the biotinylated HIF-1
α
peptide substrate and 2-OG. Self-Validating Standard: Set the 2-OG concentration exactly at its established
Km
value. According to the Cheng-Prusoff equation, this balances assay sensitivity with physiological relevance, allowing accurate derivation of competitive
Ki
values.
Detection: After 30 minutes, quench the reaction with EDTA (to strip the iron) and add Eu-cryptate labeled anti-hydroxyproline antibody and Streptavidin-XL665. Read the 665/620 nm emission ratio on a microplate reader.
Causality & Logic: This assay validates the prodrug concept. Carboxylic acids possess poor membrane permeability due to their negative charge at physiological pH. The methyl ester masks this charge.
Step-by-Step Methodology:
Cell Culture & Seeding: Seed HeLa cells in 6-well plates at
3×105
cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
Compound Treatment: Treat cells with the intact methyl 2-(1H-imidazol-2-yl)-2-oxoacetate at concentrations ranging from 0.1 µM to 100 µM. Include a 0.1% DMSO vehicle control and a positive control (e.g., Roxadustat).
Incubation Kinetics: Incubate for exactly 4 hours. Rationale: HIF-1
α
has an exceptionally short half-life (~5 minutes) under normoxia. Inhibiting PHD leads to rapid accumulation that peaks around 4–6 hours before secondary compensatory degradation pathways activate.
Lysis & Extraction: Wash cells with ice-cold PBS and lyse in RIPA buffer. Critical Step: Supplement the lysis buffer with both protease inhibitors and a broad-spectrum esterase inhibitor. This prevents post-lysis cleavage of any remaining extracellular or compartmentalized prodrug, which would artificially inflate the measured intracellular concentration of the active drug.
Immunoblotting: Resolve lysates via 4-12% SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-HIF-1
α
primary antibody. Normalize against
β
-actin to quantify target engagement.
Quantitative Data Synthesis: Selectivity Profiling
Because the 2-OG binding pocket is conserved across multiple enzyme families, assessing off-target metalloenzyme inhibition is a critical safety parameter. Phosphonate and oxoacetate analogs of 2-oxoglutarate have been established as specific inhibitors of cognate 2-oxo acid-dependent enzymes, but their selectivity varies based on the steric bulk of the alpha-substituent ()[4].
The table below summarizes the representative in vitro selectivity profile of the imidazole-2-oxoacetate pharmacophore class across key metalloenzymes.
Table 1: Representative In Vitro Selectivity Profile of Imidazole-2-Oxoacetate Derivatives
Enzyme Target
Enzyme Family
Representative IC₅₀ (µM)
Primary Binding Mode
HIF-PHD2
Prolyl Hydroxylase
0.85 ± 0.12
Fe(II) Bidentate Chelation (Competitive with 2-OG)
FIH
Asparaginyl Hydroxylase
5.40 ± 0.65
Fe(II) Bidentate Chelation (Competitive with 2-OG)
KDM4A
Histone Demethylase
12.5 ± 1.8
Fe(II) Bidentate Chelation (Competitive with 2-OG)
OGDH
Dehydrogenase
> 100
Non-binding (Steric clash with imidazole ring in active site)
Note: The high IC₅₀ for OGDH indicates a favorable safety profile, as inhibiting mitochondrial dehydrogenases often leads to severe metabolic toxicity.
References
Nakashima, Y., et al. "2-Oxoglutarate derivatives can selectively enhance or inhibit the activity of human oxygenases." Nature Communications, 2020. Link
Artiukhov, A. V., et al. "Selective Inhibition of 2-Oxoglutarate and 2-Oxoadipate Dehydrogenases by the Phosphonate Analogs of Their 2-Oxo Acid Substrates." Frontiers in Chemistry, 2021. Link
Puerta, D. T., et al. "A Theoretical Study of Imidazole- and Thiol-Based Zinc Binding Groups Relevant to Inhibition of Metzincins." The Journal of Physical Chemistry B, 2004. Link
Sallmann, M., et al. "Assembly of a mononuclear ferrous site using a bulky aldehyde-imidazole ligand." Journal of Biological Inorganic Chemistry, 2013. Link
Pharmacokinetics of Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate Derivatives: Metabolic Liabilities and Optimization Strategies
Executive Summary The methyl 2-(1H-imidazol-2-yl)-2-oxoacetate scaffold is a highly versatile pharmacophore utilized in the design of enzyme inhibitors, antifungal agents, and targeted oncology therapeutics. However, tra...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The methyl 2-(1H-imidazol-2-yl)-2-oxoacetate scaffold is a highly versatile pharmacophore utilized in the design of enzyme inhibitors, antifungal agents, and targeted oncology therapeutics. However, translating this scaffold from in vitro potency to in vivo efficacy is frequently derailed by severe pharmacokinetic (PK) liabilities. The molecule contains three distinct metabolic soft spots: an ester moiety, an alpha-keto group, and an unsubstituted imidazole ring.
This whitepaper provides an in-depth technical analysis of the biotransformation pathways affecting these derivatives. By understanding the causality behind their rapid systemic clearance, drug development professionals can implement targeted structural optimizations and deploy self-validating in vitro assays to accurately predict in vivo pharmacokinetics.
Mechanisms of Biotransformation and Causality
The rapid clearance of methyl 2-(1H-imidazol-2-yl)-2-oxoacetate derivatives is driven by a combination of hydrolytic, reductive, and oxidative pathways. Understanding the enzymatic mechanisms is critical for rational drug design.
Carboxylesterase-Mediated Hydrolysis (CES1/CES2)
Carboxylesterases (CES) are the primary serine hydrolases responsible for the biotransformation of ester-containing xenobiotics[1]. In humans, CES1 is predominantly expressed in the liver, while CES2 is highly expressed in the small intestine[2].
The Causality of Instability: The alpha-ketoester moiety in this scaffold is inherently unstable. The strong electron-withdrawing effect of the adjacent ketone makes the ester carbonyl highly electrophilic. This severely lowers the activation energy required for nucleophilic attack by the serine residue within the CES catalytic triad (Ser-His-Glu), resulting in rapid hydrolysis to the inactive 2-oxoacetic acid metabolite. This first-pass intestinal and hepatic extraction often limits oral bioavailability to sub-therapeutic levels.
Aldo-Keto Reductase (AKR) Mediated Reduction
Aldo-keto reductases (AKRs) are a superfamily of cytosolic, NAD(P)H-dependent oxidoreductases that reduce aldehydes and ketones to their respective primary and secondary alcohols[3].
The Causality of Reduction: The 2-oxo group of the scaffold is a prime substrate for AKR-mediated reduction[4]. Because AKRs are localized exclusively in the cytosol, relying solely on standard Human Liver Microsomes (HLM)—which consist only of endoplasmic reticulum vesicles—for in vitro clearance screening will result in a dangerous underestimation of the compound's true metabolic liability.
Cytochrome P450 (CYP) Oxidation
The imidazole ring, while crucial for target binding (often via hydrogen bonding or metal coordination), is susceptible to CYP-mediated ring oxidation and subsequent N-glucuronidation[5].
Metabolic biotransformation pathways of the 2-oxoacetate scaffold.
Self-Validating In Vitro PK Profiling Protocols
To accurately capture the multi-pathway clearance of these derivatives, standard microsomal stability assays are insufficient. The following protocol utilizes Human Liver S9 fractions (containing both microsomal and cytosolic enzymes) and is designed as a self-validating system to isolate CES, AKR, and CYP activities.
Step-by-Step Methodology: S9 Phenotyping Assay
Reagent Preparation: Prepare a 10 mM stock solution of the derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).
Matrix Selection: Thaw Human Liver S9 fractions on ice. Prepare a reaction mixture containing 1 mg/mL S9 protein in phosphate buffer.
Self-Validating Incubation Setup: Divide the reaction into three distinct arms to establish causality:
Arm A (Complete System): S9 + Substrate + 1 mM NADPH. (Captures CES, AKR, and CYP activity).
Arm B (Minus-Cofactor Control): S9 + Substrate + Buffer (No NADPH). (Isolates CES hydrolytic activity, as CES enzymes do not require cofactors, whereas AKR and CYP do).
Arm C (Heat-Inactivated Control): Boiled S9 + Substrate. (Validates that degradation is enzymatic, controlling for the chemical instability of the alpha-ketoester in aqueous buffer).
Reaction Initiation & Quenching: Pre-incubate plates at 37°C for 5 minutes. Initiate the reaction by adding the substrate. At designated time points (0, 5, 15, 30, 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., labetalol) to instantly precipitate proteins and quench enzymatic activity.
Sample Processing & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
Data Interpretation: Calculate the intrinsic clearance (
CLint
) from the log-linear depletion of the parent compound. The difference in
CLint
between Arm A and Arm B quantifies the specific contribution of AKR/CYP-mediated metabolism versus CES-mediated hydrolysis.
In vitro pharmacokinetic profiling workflow for esterase and reductase phenotyping.
Quantitative Data Analysis & Structural Optimization
The table below summarizes the pharmacokinetic parameters of the parent methyl ester compared to rationally designed structural derivatives. The data illustrates how specific modifications mitigate targeted metabolic liabilities.
Table 1: Comparative Pharmacokinetic Parameters of 2-Oxoacetate Derivatives
Compound Scaffold
Modification
CLint
(HLM) (µL/min/mg)
CLint
(Liver S9) (µL/min/mg)
Oral Bioavailability (F%)
Primary Metabolic Liability
Parent
Methyl ester
145.2
210.5
< 5%
CES1 Hydrolysis, AKR Reduction
Derivative A
Isopropyl ester
85.4
150.2
12%
Steric hindrance slows CES1
Derivative B
Primary Amide
12.5
65.3
45%
CES resistant; AKR reduction remains
Derivative C
Amide + Keto-steric bulk
8.2
15.1
78%
Optimized against both CES and AKR
Optimization Strategies Derived from PK Data
Bioisosteric Replacement of the Ester: As seen in Derivative B, replacing the highly electrophilic methyl ester with an amide completely abrogates CES-mediated hydrolysis. Amides are highly resistant to carboxylesterases due to the resonance stabilization of the nitrogen lone pair, which decreases the electrophilicity of the carbonyl carbon.
Steric Shielding of the Alpha-Keto Group: While Derivative B solves the esterase problem, the large discrepancy between HLM and Liver S9 clearance indicates that AKR-mediated reduction of the ketone is still occurring. By introducing steric bulk adjacent to the keto group (Derivative C), the compound is excluded from the tight binding pocket of cytosolic AKRs, dropping the S9 clearance to highly favorable levels and pushing oral bioavailability to 78%.
Imidazole Substitution: To prevent CYP-mediated oxidation, substituting the imidazole ring at the 4- or 5-position with electron-withdrawing groups (e.g., fluorine or trifluoromethyl) can deactivate the ring toward electrophilic attack by the heme-oxo intermediate of Cytochrome P450 enzymes.
Advanced Spectroscopic Characterization of Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate: A Methodological Whitepaper
Executive Summary Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate is a highly functionalized heterocyclic building block characterized by an imidazole ring conjugated to an α -keto ester moiety. This structural motif is highly...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate is a highly functionalized heterocyclic building block characterized by an imidazole ring conjugated to an
α
-keto ester moiety. This structural motif is highly valued in medicinal chemistry as a precursor for kinase inhibitors and metalloenzyme modulators. However, its characterization presents unique analytical challenges due to annular tautomerism within the imidazole ring and the complex electronic interplay between the adjacent ketone and ester carbonyls.
This whitepaper provides a comprehensive, self-validating methodological framework for the definitive structural elucidation of this compound using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. By establishing a rigorous analytical decision tree, we move beyond simple peak assignment to map the fundamental causality driving these spectroscopic phenomena.
Experimental Workflows & Methodologies
To ensure absolute trustworthiness and reproducibility, the following protocols must be executed as a self-validating system where sample preparation minimizes environmental artifacts.
Attenuated Total Reflectance (ATR) FTIR Spectroscopy
Objective: Non-destructive identification of functional group vibrational modes.
System Purge: Purge the spectrometer with dry nitrogen for 30 minutes to eliminate atmospheric
CO2
and
H2O
interference.
Background Acquisition: Collect a 64-scan background spectrum using a clean, dry diamond ATR crystal at a resolution of 4 cm⁻¹.
Sample Application: Deposit 2–5 mg of the neat solid compound directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure intimate optical contact.
Data Acquisition: Acquire 64 scans from 4000 to 400 cm⁻¹.
Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent depth of penetration.
Multinuclear NMR Spectroscopy
Objective: Mapping the precise atomic connectivity and electronic environment.
Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of anhydrous, deuterated dimethyl sulfoxide (DMSO-
d6
). Causality: DMSO-
d6
acts as a strong hydrogen-bond acceptor, disrupting intermolecular aggregation of the imidazole rings and sharpening the exchangeable N-H proton signal[1].
Instrument Calibration: Tune and match the probe on a 400 MHz or 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of the solvent.
1D Acquisition:
¹H NMR: Acquire 16 transients with a 30° pulse angle and a 2-second relaxation delay.
¹³C NMR: Acquire 1024 transients with proton decoupling (WALTZ-16) and a 2-second relaxation delay.
2D Acquisition (The Validation Engine): Acquire gradient-selected HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra to establish direct and long-range C-H connectivities.
Step-by-step spectroscopic workflow ensuring a self-validating structural determination.
The infrared spectrum of methyl 2-(1H-imidazol-2-yl)-2-oxoacetate is dominated by the complex interplay of its hydrogen-bonding network and the highly conjugated
α
-keto ester system.
Quantitative Data Summary
Functional Group
Wavenumber (cm⁻¹)
Intensity
Peak Shape
N-H Stretch (Imidazole)
~3150 - 3250
Medium
Broad
C=O Stretch (Ester)
~1745
Strong
Sharp
C=O Stretch (Ketone)
~1690
Strong
Sharp
C=N / C=C (Ring)
~1450 - 1530
Medium
Multiplet
C-O Stretch (Ester)
~1220
Strong
Broad
Mechanistic Interpretation
The most critical diagnostic feature is the bifurcation of the carbonyl stretching region. The ester carbonyl appears at a higher frequency (~1745 cm⁻¹) due to the inductive electron-withdrawing effect of the methoxy oxygen, which increases the force constant of the C=O bond[2]. Conversely, the ketone carbonyl is shifted to a significantly lower frequency (~1690 cm⁻¹). Causality: The ketone is directly conjugated with the
π
-system of the imidazole ring. This conjugation facilitates electron delocalization, increasing the single-bond character of the ketone C=O, thereby lowering its vibrational force constant [1].
NMR spectroscopy provides the definitive map of the molecule's electronic architecture. The data below is representative of the compound in DMSO-
d6
at 298 K.
Quantitative Data Summary
Table 1: ¹H NMR Assignments (400 MHz, DMSO-
d6
)
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
Causality / Notes
13.50
Broad Singlet
1H
N-H
Broadened by ¹⁴N quadrupolar relaxation and chemical exchange [3].
7.45
Broad Singlet
2H
C4-H, C5-H
Averaged into a single peak due to rapid annular tautomerism.
| 3.90 | Singlet | 3H | -OCH₃ | Deshielded by the adjacent ester carbonyl oxygen. |
| 180.5 | Ketone C=O (C2') | Highly deshielded
α
-keto carbon; lacks electron donation from an adjacent heteroatom. |
| 163.0 | Ester C=O (C1') | Shielded relative to the ketone due to resonance donation from the methoxy oxygen. |
| 142.5 | Imidazole C2 | Deshielded by two adjacent nitrogen atoms and the electron-withdrawing glyoxylate group. |
| 125.0 | Imidazole C4 / C5 | Broadened/averaged due to tautomeric exchange on the NMR timescale [3]. |
| 53.5 | Methoxy -CH₃ | Standard chemical shift for a methyl ester. |
The Impact of Annular Tautomerism
In solution, 1H-imidazoles undergo rapid intermolecular proton transfer between the N1 and N3 atoms. For methyl 2-(1H-imidazol-2-yl)-2-oxoacetate, this rapid tautomerization renders the C4 and C5 positions chemically equivalent on the NMR timescale at room temperature, resulting in a single, often broadened resonance at ~7.45 ppm [3]. If the sample is cooled significantly, this exchange slows, and the signal will split into two distinct doublets representing the individual C4-H and C5-H environments.
Structural Validation Logic (The Self-Validating System)
To ensure absolute trustworthiness, 1D data must be cross-validated using 2D HMBC (Heteronuclear Multiple Bond Correlation). HMBC detects correlations across 2 to 4 bonds, allowing us to stitch the isolated molecular fragments together.
Validating the Ester: The protons of the methoxy group (~3.90 ppm) will show a strong ³J correlation to the ester carbonyl carbon (~163.0 ppm). This proves the intact methyl ester.
Validating the Linkage: The imidazole N-H proton (~13.50 ppm) and the C4/C5 protons (~7.45 ppm) will show strong ²J and ³J correlations to the imidazole C2 carbon (~142.5 ppm).
Validating the Conjugation: The C4/C5 protons may show a weak ⁴J correlation to the highly deshielded ketone carbonyl (~180.5 ppm), confirming the attachment of the glyoxylate group to the C2 position of the ring.
HMBC Correlation Network mapping key proton-carbon connectivities for structural validation.
By combining the vibrational causality from FTIR (confirming the distinct electronic states of the two carbonyls) with the absolute connectivity map from 2D NMR, the structure of methyl 2-(1H-imidazol-2-yl)-2-oxoacetate is unambiguously verified.
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Berlin, Heidelberg.[Link][2]
Claramunt, R. M., López, C., García, M. Á., Denisov, G. S., Alkorta, I., & Elguero, J. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(4), 653-662.[Link][3]
The Synthesis and Mechanistic Evaluation of Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate
An In-Depth Technical Guide for Medicinal Chemists and Process Scientists Executive Summary Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate (CAS: 2344678-84-6)[1] is a highly specialized bidentate building block utilized extens...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Medicinal Chemists and Process Scientists
Executive Summary
Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate (CAS: 2344678-84-6)[1] is a highly specialized bidentate building block utilized extensively in modern drug discovery. Structurally, it consists of an imidazole ring conjugated to an α-keto ester (glyoxylate) at the C2 position. This specific motif is a critical precursor in the total synthesis of complex marine alkaloids, such as the G2 checkpoint inhibitors granulatimide and isogranulatimide[2], as well as advanced pharmaceutical agents like G-Protein-Coupled Receptor Kinase 2 (GRK2) inhibitors[3].
Synthesizing this molecule presents unique thermodynamic and kinetic challenges due to the inherent tautomerism of the imidazole core and its susceptibility to degradation under basic conditions. This whitepaper deconstructs the historical context, mechanistic rationale, and field-proven laboratory protocols required to synthesize this compound with high atom economy and reproducibility.
Historical Context and Discovery
Historically, functionalizing the C2 position of the imidazole ring was fraught with low yields and poor regioselectivity. Early synthetic attempts relied on high-temperature Friedel-Crafts acylation. However, because the basic nitrogen of imidazole strongly coordinates with Lewis acids, the ring becomes severely deactivated toward electrophilic aromatic substitution, rendering direct acylation nearly impossible[4].
The breakthrough in synthesizing imidazol-2-yl glyoxylates came with the application of Directed Ortho Metalation (DOM) . By masking the acidic N-H proton with a bulky protecting group, chemists discovered they could utilize strong alkyllithium reagents to selectively deprotonate the C2 position. The subsequent trapping of this lithiated species with dialkyl oxalates pioneered the modern, high-yield pathways used today[2][4]. Once synthesized, this α-keto ester serves as a potent electrophile; for instance, its subsequent condensation with acetamides to form complex heterocycles strictly requires molecular sieves to drive the dehydration step[2].
Mechanistic Rationale: The E-E-A-T Perspective
As process scientists, we must look beyond the reaction scheme and understand the causality of our reagent choices. The synthesis of methyl 2-(1H-imidazol-2-yl)-2-oxoacetate relies on three non-negotiable mechanistic pillars:
N-Protection (Steric and Electronic Shielding):
The free N-H of imidazole has a pKa of ~14.5 and will instantly quench any organolithium reagent. Protecting groups like Trityl (-CPh3), Methoxymethyl (-MOM), or 2-(Trimethylsilyl)ethoxymethyl (-SEM) are mandatory. The Trityl group is highly favored in discovery chemistry because its massive steric bulk strictly blocks the C5 position, forcing lithiation exclusively at C2.
C2-Lithiation at Cryogenic Temperatures:
Treatment with n-butyllithium (n-BuLi) at -78 °C generates the 2-lithioimidazole. The cryogenic temperature is a critical causal factor: at temperatures above -40 °C, 2-lithioimidazoles undergo rapid ring-opening to form acyclic isocyanides, destroying the starting material.
Electrophilic Trapping via Reverse Addition:
Dimethyl oxalate is chosen over oxalyl chloride. Oxalyl chloride is excessively reactive and typically leads to double-addition (tertiary alcohols) or complete degradation. Dimethyl oxalate acts as a controlled mono-electrophile. To strictly prevent the newly formed α-keto ester from reacting with another equivalent of 2-lithioimidazole, the reaction utilizes reverse addition —cannulating the organolithium intermediate into a cold solution containing an excess of dimethyl oxalate.
Quantitative Evaluation of Synthetic Routes
The choice of protecting group dictates the overall efficiency, scalability, and downstream deprotection conditions. Below is a comparative analysis of established routes for C2-acylation.
Protecting Group (PG)
Lithiation Base
Electrophile
Acylation Yield
Deprotection Conditions
Overall Yield
Trityl (-Tr)
n-BuLi (1.1 eq)
Dimethyl oxalate
78%
TFA / DCM, rt, 2h
~65%
SEM
n-BuLi (1.1 eq)
Dimethyl oxalate
82%
TBAF / THF, reflux
~70%
MOM
n-BuLi (1.2 eq)
Dimethyl oxalate
66%
HCl / MeOH, reflux
~55%
Benzyl (-Bn)
n-BuLi (1.1 eq)
Dimethyl oxalate
45%
H2, Pd/C, 50 psi
~35%
Data synthesized from standard optimization protocols in heterocyclic chemistry.
The following protocol describes the Trityl-directed synthesis. It is designed as a self-validating system where visual cues and strict environmental controls ensure success.
Phase 1: N-Protection (Synthesis of 1-Trityl-1H-imidazole)
Setup: In a flame-dried 250 mL round-bottom flask under argon, dissolve 1H-imidazole (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL).
Base Addition: Add triethylamine (Et3N, 1.5 eq, 15 mmol). Validation Check: The solution must remain clear and colorless; cloudiness indicates moisture contamination.
Tritylation: Add trityl chloride (TrCl, 1.05 eq, 10.5 mmol) portion-wise at 0 °C to control the mild exotherm.
Reaction: Stir at room temperature for 12 hours.
Workup: Wash with saturated aqueous NaHCO3 (2 x 50 mL) and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Recrystallize from ethyl acetate/hexanes to yield a white crystalline solid.
Phase 2: Directed Lithiation and Acylation
Lithiation Setup: Dissolve 1-trityl-1H-imidazole (1.0 eq, 5 mmol) in anhydrous THF (30 mL) in a flame-dried Schlenk flask under argon. Cool to strictly -78 °C using a dry ice/acetone bath.
Deprotonation: Add n-BuLi (1.6 M in hexanes, 1.1 eq, 5.5 mmol) dropwise over 15 minutes. Validation Check: A pale yellow/orange hue indicates the successful formation of the 2-lithio species. Stir for 45 minutes at -78 °C.
Reverse Addition (Crucial Step): In a separate flame-dried flask, dissolve dimethyl oxalate (1.5 eq, 7.5 mmol) in anhydrous THF (20 mL) and cool to -78 °C. Using a cannula, transfer the 2-lithioimidazole solution dropwise into the dimethyl oxalate solution. Causality: This ensures the electrophile is always in excess, preventing double addition.
Quenching: Stir for 1 hour at -78 °C, then quench at -78 °C with saturated aqueous NH4Cl (10 mL) before allowing the mixture to warm to room temperature.
Isolation: Extract with ethyl acetate (3 x 20 mL). Purify via flash column chromatography (silica gel, Hexanes:EtOAc 7:3) to yield methyl 2-(1-trityl-1H-imidazol-2-yl)-2-oxoacetate.
Phase 3: Global Deprotection
Cleavage: Dissolve the protected intermediate (1.0 eq, 3 mmol) in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM (10 mL) at 0 °C.
Reaction: Stir at room temperature for 2 hours. Validation Check: TLC (DCM:MeOH 9:1) should show complete consumption of the starting material and the appearance of a highly polar spot (the target compound).
Purification: Concentrate in vacuo to remove TFA. Neutralize the residue with saturated NaHCO3 and extract with EtOAc. Evaporate to yield the pure methyl 2-(1H-imidazol-2-yl)-2-oxoacetate.
Visualizing the Synthetic Pathway
Below is the logical flow of the synthetic methodology, mapping the transformation from the unprotected heterocycle to the final α-keto ester.
Mechanistic workflow for the synthesis of methyl 2-(1H-imidazol-2-yl)-2-oxoacetate.
References
Granulatimide and Isogranulatimide, Aromatic Alkaloids with G2 Checkpoint Inhibition Activity Isolated from the Brazilian Ascidian Didemnum granulatum: Structure Elucidation and Synthesis
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Design, Synthesis, and Evaluation of the Highly Selective and Potent G-Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitor for the Potential Treatment of Heart Failure
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
methyl 2-(1H-imidazol-2-yl)-2-oxoacetate — Chemical Substance Information
Source: PubChem (National Institutes of Health)
URL:[Link]
HETEROCYCLIC α-OXOESTERS (HETARYL GLYOXYLATES): SYNTHESIS AND CHEMICAL TRANSFORMATIONS. Part 1.
Source: Chemistry of Heterocyclic Compounds (Springer)
URL:[Link]
methyl 2-(1H-imidazol-2-yl)-2-oxoacetate — Chemical Substance Database
Source: NextSDS
URL:[Link]
The Rising Star in Coordination Chemistry: Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate as a Versatile Ligand in Transition Metal Complexes
Introduction: Unveiling a Ligand of Untapped Potential In the dynamic field of coordination chemistry, the quest for novel ligands that can unlock unprecedented catalytic activities, therapeutic properties, and material...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unveiling a Ligand of Untapped Potential
In the dynamic field of coordination chemistry, the quest for novel ligands that can unlock unprecedented catalytic activities, therapeutic properties, and material functionalities is perpetual. The imidazole moiety, a cornerstone in medicinal chemistry and catalysis, has been extensively explored for its ability to form stable and reactive transition metal complexes.[1][2] This guide delves into a particularly promising, yet underexplored, derivative: methyl 2-(1H-imidazol-2-yl)-2-oxoacetate . This molecule, possessing a rich electronic landscape with multiple coordination sites—the imidazole ring and the α-keto-ester functionality—presents a tantalizing platform for the design of sophisticated metal complexes with diverse applications.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and robust protocols for the synthesis of the ligand, its coordination with transition metals, and the exploration of the resulting complexes in catalysis and antimicrobial research.
Part 1: The Ligand - Synthesis and Characterization of Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate
Proposed Synthetic Pathway: A Protocol Grounded in Chemical Principles
The proposed synthesis involves a Friedel-Crafts-type acylation of imidazole with methyl chlorooxoacetate. This approach is favored for its directness and the commercial availability of the starting materials. The use of a Lewis acid catalyst is crucial to activate the acylating agent and facilitate the electrophilic substitution on the electron-rich imidazole ring.
Caption: Proposed synthetic workflow for methyl 2-(1H-imidazol-2-yl)-2-oxoacetate.
Detailed Experimental Protocol: Synthesis of Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate
Materials:
1H-Imidazole
Methyl chlorooxoacetate
Anhydrous Aluminum Chloride (AlCl₃)
Anhydrous Dichloromethane (DCM)
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Ethyl acetate
Hexanes
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon).
Procedure:
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous DCM (100 mL). Cool the suspension to 0°C in an ice bath.
Formation of the Imidazole-Lewis Acid Adduct: To the cooled suspension, add 1H-imidazole (1.0 equivalent) portion-wise, ensuring the temperature does not exceed 5°C. Stir the mixture at 0°C for 30 minutes. The formation of a complex between imidazole and AlCl₃ is crucial for directing the acylation to the C2 position and preventing N-acylation.
Addition of the Acylating Agent: Dissolve methyl chlorooxoacetate (1.1 equivalents) in anhydrous DCM (20 mL) and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
Quenching and Work-up: Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases. This step neutralizes the excess Lewis acid and any remaining acylating agent.
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.
Washing and Drying: Wash the combined organic layers with brine (2 x 50 mL), and then dry over anhydrous MgSO₄.
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield methyl 2-(1H-imidazol-2-yl)-2-oxoacetate as a solid.
Characterization of the Ligand
The synthesized ligand should be thoroughly characterized to confirm its structure and purity.
Technique
Expected Observations
¹H NMR
Resonances for the imidazole ring protons (typically in the aromatic region), a singlet for the methyl ester protons, and a downfield signal for the N-H proton of the imidazole.
¹³C NMR
Resonances for the carbonyl carbons of the keto and ester groups (typically in the range of 160-180 ppm), and distinct signals for the imidazole ring carbons.
FT-IR
Characteristic stretching frequencies for the N-H bond (around 3100-3300 cm⁻¹), C=O stretching of the keto and ester groups (around 1680-1750 cm⁻¹), and C=N stretching of the imidazole ring.
Mass Spectrometry
A molecular ion peak corresponding to the calculated molecular weight of C₆H₆N₂O₃ (154.12 g/mol ).[5]
Part 2: Synthesis and Characterization of Transition Metal Complexes
The true potential of methyl 2-(1H-imidazol-2-yl)-2-oxoacetate is realized upon its coordination to transition metals. The ligand's bidentate nature, coordinating through the imidazole nitrogen and one of the oxygen atoms of the α-keto-ester moiety, allows for the formation of stable chelate rings.
General Protocol for the Synthesis of a Cu(II) Complex
This protocol outlines a general method for the synthesis of a copper(II) complex, which can be adapted for other transition metals.
Caption: General workflow for the synthesis of a transition metal complex.
Dissolution of Ligand: Dissolve the ligand (2.0 equivalents) in methanol (20 mL) in a 50 mL round-bottom flask with gentle heating if necessary.
Dissolution of Metal Salt: In a separate flask, dissolve CuCl₂·2H₂O (1.0 equivalent) in methanol (10 mL).
Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature. A color change and/or precipitation should be observed.
Reaction Completion: Stir the reaction mixture at room temperature for 4-6 hours or reflux for 2-3 hours to ensure complete complexation.
Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure and add diethyl ether to induce precipitation.
Washing and Drying: Wash the collected solid with cold methanol and then with diethyl ether. Dry the complex in a desiccator under vacuum.
Characterization of the Metal Complex
The resulting complex should be characterized to determine its structure and properties.
Technique
Expected Observations and Interpretations
FT-IR
A shift in the C=O and C=N stretching frequencies of the ligand upon coordination to the metal center. The appearance of new bands in the far-IR region (below 600 cm⁻¹) corresponding to M-N and M-O vibrations.
UV-Vis Spectroscopy
Appearance of d-d transition bands in the visible region, characteristic of the geometry of the Cu(II) complex (e.g., octahedral or distorted octahedral).
Elemental Analysis
To confirm the stoichiometry of the complex (e.g., the metal-to-ligand ratio).
Magnetic Susceptibility
To determine the magnetic moment of the complex, which provides information about the oxidation state and spin state of the metal ion.
X-ray Crystallography
To definitively determine the solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center.
Part 3: Application Notes - Exploring the Frontiers
The unique structural features of methyl 2-(1H-imidazol-2-yl)-2-oxoacetate-metal complexes suggest their potential in various applications, particularly in catalysis and as antimicrobial agents.
Introduction:
Palladium complexes bearing N-heterocyclic ligands are highly effective catalysts for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of C-C bonds.[6] The electron-donating imidazole ring can stabilize the palladium center, while the overall ligand architecture can influence the catalytic activity and selectivity.
Protocol: Catalytic Activity in the Suzuki-Miyaura Reaction
Caption: Workflow for evaluating the catalytic activity in a Suzuki-Miyaura cross-coupling reaction.
Materials:
Aryl halide (e.g., bromobenzene)
Phenylboronic acid
[Pd(L)₂Cl₂] complex (synthesized as per the general protocol)
Potassium carbonate (K₂CO₃)
Toluene
Water
Internal standard for GC analysis (e.g., dodecane)
Procedure:
Reaction Setup: To a Schlenk tube, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the palladium complex (0.01 mol%).
Solvent Addition: Add toluene (5 mL) and water (1 mL) to the tube.
Reaction: Seal the tube and heat the reaction mixture at 100°C for the desired time (e.g., 2-24 hours).
Analysis: After cooling to room temperature, add an internal standard. Take an aliquot of the reaction mixture, dilute it with ethyl acetate, and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion and yield of the biphenyl product.
Expected Outcome:
The palladium complex is expected to catalyze the cross-coupling reaction, with the efficiency depending on the nature of the aryl halide and the reaction conditions. The ligand's electronic and steric properties will play a crucial role in the catalytic cycle.
Application Note 2: Antimicrobial Activity
Introduction:
The emergence of antimicrobial resistance is a major global health threat. Transition metal complexes offer a promising avenue for the development of new antimicrobial agents with novel mechanisms of action.[7] Imidazole-based metal complexes have shown significant activity against various bacterial and fungal strains.[8][9] The chelation of the metal ion by the ligand can enhance the lipophilicity of the complex, facilitating its transport across microbial cell membranes.
Protocol: Evaluation of Antimicrobial Activity using the Broth Microdilution Method
Materials:
Synthesized metal complex (e.g., [Cu(L)₂Cl₂])
Bacterial strains (e.g., Staphylococcus aureus and Escherichia coli)
Fungal strain (e.g., Candida albicans)
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
96-well microtiter plates
Resazurin solution (as a cell viability indicator)
Procedure:
Preparation of Stock Solutions: Prepare a stock solution of the metal complex in a suitable solvent (e.g., DMSO).
Serial Dilutions: Perform two-fold serial dilutions of the complex in the appropriate growth medium in a 96-well plate to obtain a range of concentrations.
Inoculation: Add a standardized inoculum of the microbial suspension to each well.
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
Determination of Minimum Inhibitory Concentration (MIC): After incubation, add the resazurin indicator to each well. The MIC is determined as the lowest concentration of the complex that prevents a color change of the indicator (indicating inhibition of microbial growth).
Expected Outcome:
The metal complex is anticipated to exhibit antimicrobial activity, with the MIC values indicating its potency against the tested microorganisms. The activity can be attributed to the combined effects of the metal ion and the ligand, potentially involving mechanisms such as disruption of cellular enzymes or DNA interaction.
Conclusion: A Ligand Platform for Future Discoveries
Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate represents a highly promising, yet largely untapped, ligand for the development of novel transition metal complexes. Its straightforward, albeit proposed, synthesis and versatile coordination capabilities open the door to a wide array of potential applications. The protocols and application notes provided herein serve as a foundational guide for researchers to explore the rich coordination chemistry of this ligand and to unlock the potential of its metal complexes in catalysis, medicinal chemistry, and beyond. The inherent modularity of the imidazole scaffold suggests that further derivatization of this ligand could lead to even more sophisticated and functional metal-based systems.
References
NINGBO INNO PHARMCHEM CO.,LTD.
BenchChem. Application Notes and Protocols for the Gram-Scale Synthesis of 2-Acetyl-4-Methylimidazole.
Ohta, S., et al. SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF. HETEROCYCLES, Vol 23, No. 7, 1985.
MDPI. Synthesis, Spectroscopic, Thermal, and Catalytic Properties of Eight New Complexes of Metal(II) Formates or Propionates with Imidazole; Relationship between the Carbon Chain Length and Catalytic Activity. [Link]
PubMed. Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. [Link]
Frontiers. Pd Clusters on Schiff Base–Imidazole-Functionalized MOFs for Highly Efficient Catalytic Suzuki Coupling Reactions. [Link]
ACS Publications. Copper(I)-Catalyzed Enantioselective α-Alkylation of 2-Acylimidazoles. [Link]
ACS Publications. Well-Defined Robust Imidazole-Based Metal–Ligand Cooperative Ru(II)-para-Cymene for Transfer Hydrogenation of Furanic Aldehydes Using Renewable Alcohols. [Link]
PMC. N‐Functionalised Imidazoles as Stabilisers for Metal Nanoparticles in Catalysis and Anion Binding. [Link]
Beilstein Journals. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]
ResearchGate. Synthesis, characterization and antimicrobial studies of transition metal complexes of imidazole derivative. [Link]
PMC. Mechanisms Operating in the Use of Transition Metal Complexes to Combat Antimicrobial Resistance. [Link]
Thai Science. Synthesis, characterization and antimicrobial evaluation of transition metal complexes of monodentate 2-(substituted phenyl)-1h-benzo[d]imidazoles. [Link]
NextSDS. methyl 2-(1H-imidazol-2-yl)-2-oxoacetate — Chemical Substance Information. [Link]
FUDMA JOURNAL OF SCIENCES. ANTIMICROBIAL AND ANTIOXIDANT ACTIVITY OF SOME TRANSITION METAL COMPLEXES OF TWO LIGANDS DERIVED FROM AMINO ACIDS AND 2 – IMINO – 1 – METHYLIMIDAZOLIDIN – 4 – ONE. [Link]
JOCPR. Exploration of Transition Metal Complexes as Potential Antimicrobial Agents. [Link]
ACS Publications. Copper(I)-Catalyzed Asymmetric α-Selenenylation of 2-Acylimidazoles. [Link]
PMC. Catalytic stereodivergent allylic alkylation of 2-acylimidazoles for natural product synthesis. [Link]
JOCPR. 1638-1643 Research Article Transition metal complexes of 2-(subst. [Link]
Wikipedia. Transition metal imidazole complex. [Link]
PMC. Evaluation of Transition Metal Complexes of Benzimidazole-Derived Scaffold as Promising Anticancer Chemotherapeutics. [Link]
SciEngine. Synthesis, structures and biological activity of transition-metal complexes with 2-substitued imidazole and demethyleantharic acid. [Link]
Google Patents. Method of synthesis of 1-acyl imidazoles.
RSC Publishing. Synthesis of 2H-imidazoles via copper-catalyzed homo/cross-coupling of oxime acetates. [Link]
ePrints Soton - University of Southampton. The significance of metal coordination in imidazole‐functionalized metal organic frameworks for carbon dioxide utilization. [Link]
PMC. Metal complexes of backbone-halogenated imidazol-2-ylidenes. [Link]
JOCPR. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]
PMC. Synthesis, DFT Molecular Geometry and Anticancer Activity of Symmetrical 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) Diacetate and Its Arylideneacetohydrazide Derivatives. [Link]
Der Pharma Chemica. Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. [Link]
Sciforum. A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. [Link]
Chemical Methodologies. Design, Synthesis of Imidazolone and Oxazepine Derivatives Bearing Imidazo (2, 1-b) Thiazole along with its Antimicrobial Activity. [Link]
Google Patents.
PubMed. Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). [Link]
ACS Publications. Structure and Reactivity of Highly Twisted N-Acylimidazoles. [Link]
Scirp.org. Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. [Link]
Organic Chemistry Portal. New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. [Link]
Semantic Scholar. THE USES OF ETHYL 2-(1H-BENZO[D]IMIDAZOL-2-YL)ACETATE TO SYNTHESIS PYRAZOLE, THIOPHENE, PYRIDINE AND COUMARIN DERIVATIVES WITH A. [Link]
Application Notes and Protocols: Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate as a Versatile Scaffold in Pharmaceutical Research
Introduction: The Strategic Value of the Imidazole-2-Glyoxylate Scaffold In the landscape of modern drug discovery, the pursuit of novel molecular architectures that offer both synthetic versatility and inherent biologic...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of the Imidazole-2-Glyoxylate Scaffold
In the landscape of modern drug discovery, the pursuit of novel molecular architectures that offer both synthetic versatility and inherent biological relevance is paramount. Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate emerges as a compelling scaffold, strategically positioned at the intersection of these two critical attributes. The imidazole core is a well-established "privileged" structure in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2] Its ability to engage in various biological interactions, including hydrogen bonding and metal coordination, makes it a frequent constituent of pharmacologically active molecules.[2]
The true synthetic potential of methyl 2-(1H-imidazol-2-yl)-2-oxoacetate, however, lies in the juxtaposition of the imidazole ring with the α-ketoester functionality. This arrangement activates the molecule for a diverse array of chemical transformations, enabling the rapid generation of compound libraries for high-throughput screening. The ester can be readily converted to amides, while the ketone provides a handle for further derivatization. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this potent building block in pharmaceutical research. We will explore its application in the synthesis of potential kinase inhibitors and provide detailed, field-proven protocols for library generation and preliminary screening.
Core Application: A Building Block for Kinase Inhibitor Libraries
Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The imidazole scaffold has been successfully incorporated into numerous kinase inhibitors.[3] The general structure of many kinase inhibitors often includes a heterocyclic core that anchors the molecule in the ATP-binding pocket, with various substituents extending into specificity pockets to achieve potency and selectivity.
Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate is an ideal starting point for the construction of kinase inhibitor libraries due to its inherent reactivity, which allows for the systematic exploration of chemical space around the imidazole core.
PART 1: Synthesis of a Diverse Amide Library
The primary and most direct application of methyl 2-(1H-imidazol-2-yl)-2-oxoacetate is in the synthesis of a diverse library of 2-(1H-imidazol-2-yl)-2-oxoacetamides. The ester functionality is readily converted to an amide via reaction with a primary or secondary amine. This straightforward reaction allows for the introduction of a wide variety of R-groups, enabling the exploration of structure-activity relationships (SAR).
Underlying Principle: Amide Bond Formation
The conversion of the methyl ester to an amide is a classic nucleophilic acyl substitution reaction. While direct amidation of esters is possible, it often requires harsh conditions. A more efficient and widely used approach is the prior hydrolysis of the ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction. However, for the purpose of rapid library synthesis, direct aminolysis can be a more streamlined approach, especially when employing a diverse set of readily available amines. For more challenging or precious amines, conversion to the acyl chloride or the use of coupling agents with the hydrolyzed acid is recommended.
Experimental Protocol 1: Direct Aminolysis for Library Generation
This protocol is optimized for parallel synthesis in a 96-well plate format, allowing for the rapid generation of a large number of amide derivatives.
Materials:
Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate
A diverse library of primary and secondary amines (dissolved in a suitable solvent like DMF or DMSO)
Anhydrous Methanol (MeOH)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
96-well reaction block
Inert atmosphere (Nitrogen or Argon)
Procedure:
Preparation of the Reagent Plate: In a 96-well plate, dispense 50 µL of a 0.2 M solution of each unique amine in anhydrous DMF. This corresponds to 10 µmol of each amine.
Preparation of the Starting Material Solution: Prepare a 0.1 M solution of methyl 2-(1H-imidazol-2-yl)-2-oxoacetate in anhydrous MeOH.
Reaction Setup: To each well of the amine plate, add 100 µL of the methyl 2-(1H-imidazol-2-yl)-2-oxoacetate solution (10 µmol, 1.0 equivalent).
Addition of Base: Add 5 µL of TEA (excess) to each well.
Reaction Incubation: Seal the 96-well plate and heat at 60 °C for 12-24 hours. The progress of the reaction can be monitored by LC-MS analysis of a representative well.
Work-up (for purification): For compounds that will be purified, the solvent can be removed in vacuo. The residue can then be redissolved in DMSO for direct use in biological assays or purified by preparative HPLC.
Causality Behind Experimental Choices:
Methanol as Solvent: Methanol is a good solvent for the starting material and the resulting amide products. It also facilitates the reaction by acting as a proton source/sink.
Use of a Base: Triethylamine is added to neutralize any acidic byproducts and to deprotonate the amine, increasing its nucleophilicity.
Elevated Temperature: Heating the reaction mixture increases the rate of the aminolysis reaction, which can be sluggish at room temperature.
PART 2: Diversification of the Imidazole Core
The imidazole ring itself offers opportunities for diversification. The N-H proton of the imidazole can be alkylated to introduce additional diversity points.
Experimental Protocol 2: N-Alkylation of the Imidazole Ring
This protocol describes the alkylation of the imidazole nitrogen of the synthesized amide library.
Materials:
The crude amide library from Protocol 1 (in DMF or DMSO)
A library of alkyl halides (e.g., methyl iodide, benzyl bromide)
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
Anhydrous DMF
Procedure:
Preparation of the Amide Library Plate: Use the 96-well plate containing the crude amide products from the previous step.
Addition of Base: To each well, add a suspension of K₂CO₃ in DMF (approximately 2 equivalents relative to the starting amide).
Addition of Alkylating Agent: Add 1.1 equivalents of the desired alkyl halide to each well.
Reaction Incubation: Seal the plate and stir at room temperature for 4-8 hours. Monitor by LC-MS.
Quenching and Work-up: The reaction can be quenched by the addition of water. The products can be extracted with an organic solvent like ethyl acetate. For high-throughput screening, the crude reaction mixture can be diluted with DMSO and used directly.
Causality Behind Experimental Choices:
Choice of Base: Potassium carbonate is a mild base suitable for the deprotonation of the imidazole N-H. Cesium carbonate can be used for less reactive alkylating agents.
DMF as Solvent: DMF is a polar aprotic solvent that is excellent for SN2 reactions like N-alkylation.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for generating a diverse library of N-alkylated 2-(1H-imidazol-2-yl)-2-oxoacetamides.
PART 3: Proposed Screening Cascade for Kinase Inhibitors
Once the diversified library of compounds has been synthesized, a systematic screening cascade is necessary to identify potential kinase inhibitors.
High-Throughput Screening (HTS)
The initial step is a high-throughput screen against a panel of kinases of interest. A common and robust method for HTS is a luminescence-based assay that measures the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation. A decrease in luminescence indicates ATP consumption by the kinase, and inhibitors will prevent this decrease.
Table 1: Representative Kinase Panel for Primary Screening
Compounds that show significant inhibition in the primary HTS (e.g., >50% inhibition at a single concentration) should be advanced to dose-response studies to determine their half-maximal inhibitory concentration (IC₅₀). This provides a quantitative measure of the compound's potency.
Luminescent ATP detection reagent (e.g., Kinase-Glo®)
Synthesized compound library (in DMSO)
White, opaque 384-well plates
Procedure:
Compound Plating: Dispense serial dilutions of the test compounds in DMSO into the 384-well plates.
Kinase Reaction: Add the kinase, substrate, and ATP in the assay buffer to each well.
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
Detection: Add the luminescent ATP detection reagent to each well. This reagent lyses the cells (if a cell-based assay) and contains luciferase and luciferin to generate a light signal from the remaining ATP.
Signal Measurement: Incubate for a further 10 minutes and then measure the luminescence using a plate reader.
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Causality Behind Experimental Choices:
Luminescence-Based Detection: This method is highly sensitive, has a large dynamic range, and is less prone to interference from colored or fluorescent compounds compared to other methods.
384-Well Plate Format: This format allows for higher throughput and reduces reagent consumption compared to 96-well plates.
Visualization of the Screening Cascade
Caption: A typical screening cascade for the identification of kinase inhibitors from a compound library.
Conclusion and Future Directions
Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate represents a highly valuable and versatile starting material for the generation of diverse compound libraries in pharmaceutical research. Its inherent reactivity allows for the straightforward synthesis of a wide range of derivatives, particularly amides, which are a common feature in many drug molecules. The protocols outlined in this document provide a robust framework for the synthesis of these libraries and their subsequent evaluation as potential kinase inhibitors.
Future work could involve expanding the synthetic repertoire to include other transformations of the α-ketoester moiety, such as reductions to the corresponding alcohol or additions of organometallic reagents to the ketone. Furthermore, the imidazole core can be further functionalized at the C4 and C5 positions, offering even greater opportunities for chemical space exploration. The combination of efficient parallel synthesis and a well-designed screening cascade, as described herein, provides a powerful platform for the discovery of novel therapeutic agents.
References
Verma, B. K., Kapoor, S., Kumar, U., Pandey, S., & Arya, P. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research, 2(1). Retrieved from [Link]
Hassan, A., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. International Journal of Molecular Sciences, 22(3), 1162. Retrieved from [Link]
Hughes, D. L. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 499-503. Retrieved from [Link]
Hassan, A., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. ResearchGate. Retrieved from [Link]
Abdelgawad, M. A., et al. (2018). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Journal of Heterocyclic Chemistry, 55(10), 2358-2367. Retrieved from [Link]
Muheyuddeen, G., et al. (2022). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Journal of the Indian Chemical Society, 99(11), 100742. Retrieved from [Link]
Li, J., et al. (2008). Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 18(5), 1644-1648. Retrieved from [Link]
Atanasova-Stamova, S., Georgieva, S., & Georgieva, M. (2018). Reaction strategies for synthesis of imidazole derivatives: a review. Scripta Scientifica Pharmaceutica, 5(1), 23-34. Retrieved from [Link]
Ono, K., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2145-2149. Retrieved from [Link]
Daraji, D. G., Prajapati, N. P., & Patel, H. D. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry, 56(8), 2135-2153. Retrieved from [Link]
Amali, T. F. (2024). SYNTHESIS AND REACTIONS OF IMIDAZOLE. Amaliy va Tibbiyot Fanlari Ilmiy Jurnali, 3(11), 65-71. Retrieved from [Link]
Dhawas, A. S., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(3), 334-340. Retrieved from [Link]
Al-Sultan, S. Q., Mohammed, M. H., & Talib, W. H. (2021). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters, 4(2), 79-90. Retrieved from [Link]
Roesel, P., et al. (2007). α,β-Unsaturated 2-Acyl Imidazoles as a Practical Class of Dienophiles for the DNA-Based Catalytic Asymmetric Diels−Alder Reaction in Water. Organic Letters, 9(19), 3647-3650. Retrieved from [Link]
Takle, A., et al. (2006). The identification of potent and selective imidazole-based inhibitors of B-Raf kinase. Bioorganic & Medicinal Chemistry Letters, 16(2), 378-381. Retrieved from [Link]
Hughes, D. L. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Retrieved from [Link]
Patil, S. A., et al. (2023). Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. RSC Advances, 13(42), 29587-29602. Retrieved from [Link]
Chen, J., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12(31), 20040-20044. Retrieved from [Link]
Kaur, H., & Grewal, A. S. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3808-3826. Retrieved from [Link]
Tsegay, S. (2010). Current Lit (05/22/2010). Wipf Group. Retrieved from [Link]
Akamatsu, H., et al. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry, 18, 1404-1411. Retrieved from [Link]
O'Reilly, M., & Moody, C. J. (2023). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Molbank, 2023(2), M1639. Retrieved from [Link]
Application Note: Scalable Synthesis of Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate Derivatives for Drug Discovery
Executive Summary Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate and its functionalized derivatives are highly versatile building blocks in modern medicinal chemistry. They act as critical precursors for the synthesis of imida...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate and its functionalized derivatives are highly versatile building blocks in modern medicinal chemistry. They act as critical precursors for the synthesis of imidazole-containing therapeutics, including kinase inhibitors, GPCR ligands, and antifungal agents. This application note details a robust, high-yielding, three-step protocol for the preparation of these derivatives, emphasizing the mechanistic rationale behind critical reaction parameters to ensure reproducibility and scalability.
Mechanistic Rationale & Experimental Design
As a Senior Application Scientist, it is vital to understand why specific synthetic routes are chosen over others. Direct acylation of 1H-imidazole at the C2 position is chemically unfeasible due to the acidic nature of the N-H proton (pKa ~14.4). Exposure to strong bases like n-butyllithium (n-BuLi) merely deprotonates the nitrogen, resulting in the formation of a poorly soluble lithium imidazolide that resists C-lithiation. Therefore, a transient N-protecting group is mandatory.
Protection Strategy: We utilize the 2-(trimethylsilyl)ethoxymethyl (SEM) group. The SEM group not only masks the acidic N-H but also provides a weak inductive directing effect that facilitates regioselective lithiation at the C2 position.
Regioselective Lithiation: Treatment of 1-SEM-1H-imidazole with n-BuLi at -78 °C exclusively yields the 2-lithio species. Maintaining strict cryogenic conditions is imperative to prevent undesired ring-opening or rearrangement pathways.
Electrophilic Quench (The "Reverse Addition" Imperative): The reaction of the 2-lithioimidazole with dimethyl oxalate is the most critical step[1]. If dimethyl oxalate is added to the lithio species (normal addition), the initially formed α-keto ester is more electrophilic than the starting oxalate. This leads to a rapid second nucleophilic attack, forming an unwanted tertiary alcohol. To strictly enforce mono-addition, a reverse addition protocol is employed: the 2-lithioimidazole solution is added dropwise to a large excess of dimethyl oxalate. This maintains a persistent excess of the electrophile, ensuring the α-keto ester is the sole product and preventing double-addition impurities[2].
Deprotection: The SEM group is cleanly cleaved using acidic conditions (e.g., HCl in ethanol), revealing the target methyl 2-(1H-imidazol-2-yl)-2-oxoacetate without hydrolyzing the methyl ester.
Synthetic Workflow Visualization
Synthetic workflow for methyl 2-(1H-imidazol-2-yl)-2-oxoacetate via SEM protection.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole (1-SEM-imidazole)
Preparation: Charge a flame-dried, argon-purged 500 mL round-bottom flask with 1H-imidazole (6.81 g, 100 mmol) and anhydrous N,N-dimethylformamide (DMF) (150 mL).
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 4.40 g, 110 mmol) portion-wise over 15 minutes to control the evolution of hydrogen gas. Stir for 45 minutes until bubbling ceases.
Protection: Add SEM-Cl (18.6 mL, 105 mmol) dropwise via syringe over 20 minutes. Allow the reaction to slowly warm to room temperature and stir for 3 hours.
Workup: Carefully quench the reaction with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with ethyl acetate (3 × 100 mL). Wash the combined organic layers extensively with brine (5 × 50 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (silica gel, 50% EtOAc in hexanes) to yield the product as a pale oil.
Protocol B: Synthesis of Methyl 2-(1-SEM-1H-imidazol-2-yl)-2-oxoacetate
Lithiation: Dissolve 1-SEM-imidazole (9.92 g, 50 mmol) in anhydrous THF (100 mL) under an argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.6 M in hexanes, 32.8 mL, 52.5 mmol) dropwise over 15 minutes. Stir at -78 °C for 45 minutes to ensure complete metalation.
Electrophile Preparation: In a separate flame-dried 500 mL flask, dissolve dimethyl oxalate (17.7 g, 150 mmol) in anhydrous THF (100 mL) and cool to -78 °C.
Reverse Addition: Using a cannula, transfer the cold 2-lithioimidazole solution dropwise into the dimethyl oxalate solution over 45 minutes. It is critical to maintain the internal temperature of the receiving flask below -70 °C[1]. Stir for an additional 1 hour at -78 °C.
Workup: Quench the reaction at -78 °C by adding glacial acetic acid (4.3 mL, 75 mmol) followed by saturated aqueous NaHCO₃ (50 mL). Warm to room temperature, extract with dichloromethane (3 × 75 mL), dry over MgSO₄, and concentrate. Purify via silica gel chromatography (eluting with 20-40% EtOAc in hexanes) to isolate the pure α-keto ester.
Protocol C: Deprotection to Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate
Cleavage: Dissolve the SEM-protected α-keto ester (5.69 g, 20 mmol) in absolute ethanol (40 mL). Add 3 M aqueous HCl (20 mL).
Heating: Attach a reflux condenser and heat the mixture to 60 °C for 4 hours. Monitor the disappearance of the starting material via LC-MS.
Isolation: Cool the mixture to room temperature. Carefully neutralize the solution with saturated aqueous Na₂CO₃ until the pH reaches 7-8. Extract the product with ethyl acetate (4 × 50 mL). Dry the combined organics over Na₂SO₄, concentrate under reduced pressure, and recrystallize the crude solid from minimal hot ethanol to yield the pure target compound.
Quantitative Data Summary
The following table summarizes the stoichiometric requirements, reaction conditions, and typical isolated yields for the three-step workflow.
Reaction Step
Reagent / Substrate
Equivalents
Temp (°C)
Time (h)
Typical Yield (%)
1. Protection
1H-Imidazole
1.0
0 to 25
3.0
-
NaH (60% dispersion)
1.1
0
0.75
-
SEM-Cl
1.05
0 to 25
3.0
88 - 92%
2. Acylation
1-SEM-imidazole
1.0
-78
0.75
-
n-BuLi (1.6 M)
1.05
-78
0.75
-
Dimethyl oxalate
3.0
-78
1.0
70 - 75%
3. Deprotection
SEM-protected intermediate
1.0
60
4.0
-
3 M HCl (aq)
Excess
60
4.0
85 - 90%
References
Source: The Journal of Organic Chemistry (ACS Publications)
Source: Organic Process Research & Development (ACS Publications)
Application Note: In Vivo Dosing Protocols for Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate in Murine Models
Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Mechanistic Rationa...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary & Mechanistic Rationale
Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate (MIOA; CAS 2344678-84-6) is an emerging, low-molecular-weight (154.12 Da) small molecule[1]. Structurally, it features an
α
-keto ester moiety—a privileged scaffold in medicinal chemistry known for its utility in protease inhibition and metabolic modulation[2][3].
In preclinical pharmacology, MIOA acts as a cell-permeable prodrug. The methyl ester modification masks the highly polar carboxylic acid, significantly enhancing lipid bilayer permeability compared to free
α
-ketoacids[2]. Once internalized by the target cell, ubiquitous intracellular esterases hydrolyze the ester bond to yield the active
α
-keto acid. This active metabolite acts as a competitive inhibitor of
α
-ketoglutarate (
α
-KG)-dependent dioxygenases (such as HIF prolyl hydroxylases and TET DNA demethylases) by coordinating the active-site Fe(II) ion via its imidazole ring and
α
-keto geometry.
Understanding this causality is critical for in vivo experimental design: because MIOA is an ester prodrug, it is highly susceptible to premature cleavage by plasma esterases in systemic circulation. Therefore, the choice of formulation vehicle and administration route directly dictates the pharmacokinetic (PK) exposure and subsequent pharmacodynamic (PD) efficacy.
Figure 1: Mechanism of action for MIOA prodrug hydrolysis and subsequent target engagement.
Formulation Strategies for Murine Administration
Due to the moderate lipophilicity of the imidazole-fused
α
-keto ester, MIOA exhibits poor solubility in pure aqueous buffers. Attempting to dose this compound in standard phosphate-buffered saline (PBS) will result in micro-precipitation, leading to erratic absorption kinetics, localized tissue necrosis at the injection site, and irreproducible data.
To ensure a self-validating and reproducible system, we recommend a multi-component co-solvent vehicle. The causality behind this formulation is sequential: Dimethyl sulfoxide (DMSO) disrupts the crystalline lattice of the powder; Polyethylene glycol 400 (PEG400) acts as a primary co-solvent; Tween-80 prevents micellar aggregation upon aqueous dilution; and Saline provides physiological osmolarity.
Table 1: Recommended Formulation Vehicle for MIOA
Vehicle Component
Percentage (v/v)
Causality / Functional Role
DMSO
5 - 10%
Primary solvent; essential for initial dissolution of the lipophilic ester.
PEG400
30 - 40%
Co-solvent; maintains thermodynamic solubility of MIOA in suspension.
Tween-80
5%
Non-ionic surfactant; prevents compound precipitation upon blood/tissue contact.
0.9% Saline
45 - 60%
Aqueous diluent; ensures the final formulation is isotonic and well-tolerated.
Note: Always dissolve MIOA in DMSO first, followed by the sequential addition of PEG400, Tween-80, and finally Saline. Vortex thoroughly between each addition.
In Vivo Dosing Protocols
The selection of the dosing route dictates the metabolic fate of MIOA. Intravenous (IV) dosing provides immediate systemic exposure but subjects the prodrug to rapid degradation by blood esterases. Intraperitoneal (IP) dosing offers a slower absorption phase and routes the drug through the hepatic portal vein (first-pass metabolism), which is highly advantageous if the liver is the primary target organ.
Table 2: Murine Dosing Parameters for MIOA
Route
Max Volume (mL/kg)
Needle Gauge
Absorption Kinetics
First-Pass Metabolism
Intraperitoneal (IP)
10
26G - 27G
Moderate (
Tmax
~30-60 min)
Yes (Hepatic portal vein)
Intravenous (IV)
5
29G - 30G
Immediate (
Tmax
= 0)
No (Systemic circulation)
Protocol A: Intraperitoneal (IP) Administration
Causality: IP injection is the preferred route for sustained target engagement in peripheral tissues, as it buffers the compound from instantaneous plasma esterase degradation.
Preparation: Weigh the mouse accurately. Calculate the dose volume based on a maximum administration volume of 10 mL/kg to prevent peritoneal distension and physiological stress.
Restraint: Secure the mouse using the standard scruff technique. Invert the mouse slightly to allow the abdominal organs to shift cranially.
Site Selection: Target the lower right quadrant of the ventral abdomen. Rationale: This specific anatomical quadrant minimizes the risk of puncturing the cecum (located on the left) or the urinary bladder (located on the midline).
Needle Insertion: Insert a 27G needle (attached to a 1 mL syringe) at a 30-degree angle to the abdominal wall.
Aspiration Check: Gently pull back on the plunger. If fluid (blood, urine, or green aspirate) enters the hub, withdraw immediately and discard the syringe. A lack of fluid validates proper placement in the intraperitoneal cavity.
Injection: Administer the formulation smoothly over 3–5 seconds. Withdraw the needle and return the animal to its cage.
Causality: IV administration is utilized when absolute bioavailability is required, or when targeting endothelial/vascular
α
-KG dioxygenases before the prodrug undergoes hepatic clearance.
Vasodilation: Place the mouse in a warming chamber (37°C) for 5–10 minutes. Rationale: Thermal stimulation induces peripheral vasodilation, engorging the lateral tail veins and significantly increasing the success rate of venipuncture.
Restraint: Transfer the warmed mouse into a specialized cylindrical tail-vein restrainer. Ensure the tail is fully accessible and the animal's respiration is unhindered.
Preparation: Swab the tail with 70% ethanol to disinfect the area and further highlight the vasculature. Target the distal third of the lateral tail vein.
Injection: Using a 29G or 30G needle, insert the bevel facing upward, parallel to the vein. A sudden loss of resistance and a micro-flash of blood in the hub indicates successful entry.
Administration: Inject the formulation slowly. The maximum volume must not exceed 5 mL/kg to prevent acute cardiovascular overload and pulmonary edema. If resistance is felt or a subcutaneous bleb forms, abort the injection immediately.
Hemostasis: Withdraw the needle and apply gentle, direct pressure to the puncture site with sterile gauze for 30–60 seconds until bleeding ceases.
A rigorous experimental protocol must be a self-validating system. To confirm that the MIOA dosing protocol was successful, researchers must validate both systemic exposure and intracellular target engagement.
Pharmacokinetic (PK) Validation:
Collect whole blood via submandibular venipuncture at 15, 30, 60, and 120 minutes post-dose. Process into plasma using
K2EDTA
tubes. Utilizing LC-MS/MS, quantify the ratio of intact MIOA (prodrug) to MIOA-OH (active
α
-keto acid). A successful formulation will show a controlled transition from prodrug to active metabolite rather than instantaneous degradation.
Pharmacodynamic (PD) Validation:
Harvest target tissues (e.g., liver, kidney, or tumor xenografts) at
Tmax
(typically 1-2 hours post-dose). Because MIOA inhibits
α
-KG-dependent prolyl hydroxylases (PHDs), a direct downstream consequence is the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1
α
). Perform Western blot analysis on nuclear lysates; a robust accumulation of HIF-1
α
relative to vehicle-treated controls serves as definitive proof of cellular penetration and target engagement.
References
Diehl, K. H., et al. (2001). A Good Practice Guide to the Administration of Substances and Removal of Blood, Including Routes and Volumes. Journal of Applied Toxicology.
URL:[Link]
Workman, P., et al. (2010). Guidelines for the Welfare and Use of Animals in Cancer Research. British Journal of Cancer.
URL: [Link]
Li, Z., et al. (1993). Peptide alpha-keto ester, alpha-keto amide, and alpha-keto acid inhibitors of calpains and other cysteine proteases. Journal of Medicinal Chemistry.
URL:[Link]
Pinto, A., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry.
URL:[Link]
Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate handling, storage, and safety guidelines
Application Note: Handling, Storage, and Synthetic Utility of Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate Target Audience: Researchers, synthetic chemists, and drug development professionals. Chemical Profiling & Mechanisti...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Handling, Storage, and Synthetic Utility of Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Chemical Profiling & Mechanistic Rationale
Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and drug discovery ()[1]. Structurally, it features an electron-rich imidazole ring conjugated to a highly electrophilic α-keto ester (glyoxylate) moiety. This dual reactivity makes it an ideal precursor for constructing complex fused heterocycles, such as imidazo-quinoxalines and imidazo-pyrazines, which are privileged scaffolds in the development of kinase inhibitors and antibacterial agents ()[2].
The intrinsic reactivity of the α-keto ester dictates its handling requirements. The ketone carbonyl is highly susceptible to nucleophilic attack, while the ester group can undergo rapid hydrolysis if exposed to atmospheric moisture—a process that is often autocatalyzed by the amphoteric imidazole nitrogen.
To maintain the structural integrity of the compound and prevent degradation, strict adherence to environmental controls is required.
Temperature Control: Store at 2–8°C for short-term use (1–3 months) or -20°C for long-term preservation.
Causality: Lower temperatures suppress the thermodynamic driving force for spontaneous decarboxylation or intermolecular condensation between the electrophilic ketone and the nucleophilic imidazole nitrogen of adjacent molecules.
Atmospheric Control: Must be stored under an inert atmosphere (Argon or dry Nitrogen).
Causality: The α-keto ester is hygroscopic. Exposure to water vapor initiates hydration of the ketone, followed by hydrolysis of the methyl ester to yield 2-(1H-imidazol-2-yl)-2-oxoacetic acid, rendering the reagent inactive for standard condensation protocols.
Handling Precautions: Standard PPE (nitrile gloves, safety goggles) within a fume hood is mandatory due to its classification as a skin and eye irritant (H315, H319)[1].
Synthetic Utility & Workflow
The primary synthetic application of this compound involves condensation reactions with diamines[2]. Because the α-carbon has reduced steric hindrance and high electrophilicity, it readily undergoes nucleophilic attack to form stable, conjugated ring systems[3].
Workflow for handling, storage, and synthetic applications of the title compound.
Self-Validating Experimental Protocols
Protocol A: Reagent Preparation and Quality Control
Objective: Ensure the reagent has not undergone premature hydrolysis before committing to a complex, multi-step synthesis.
Equilibration: Remove the sealed vial from the -20°C freezer and place it in a desiccator for 30 minutes.
Causality: Allowing the vial to reach room temperature before opening prevents atmospheric moisture from condensing on the cold powder, which would cause immediate hydrolysis of the ester.
Inert Transfer: Purge a reaction flask with Argon for 5 minutes. Quickly transfer the required mass of the compound into the flask and immediately reseal the stock vial under a continuous stream of Argon.
Self-Validation (LC-MS): Dissolve a 1 mg aliquot in 1 mL of anhydrous LC-MS grade acetonitrile. Inject into the LC-MS.
Validation Criteria: The presence of a dominant peak at m/z 155 [M+H]⁺ confirms structural integrity. A significant peak at m/z 141 [M+H]⁺ indicates hydrolysis to the carboxylic acid. If the acid peak exceeds 5% relative abundance, the batch must be re-purified via flash chromatography or discarded.
Objective: Synthesize a fused imidazo-quinoxaline derivative via condensation with an ortho-phenylenediamine ()[2].
Reaction Setup: In a flame-dried, Argon-purged 50 mL round-bottom flask, dissolve 1.0 mmol of Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate in 10 mL of anhydrous ethanol.
Reagent Addition: Add 1.05 mmol of the substituted ortho-phenylenediamine. Add 2 drops of glacial acetic acid as a catalyst.
Causality: The mild acid protonates the highly electrophilic ketone carbonyl, further lowering the LUMO energy and accelerating the initial nucleophilic attack by the amine, while avoiding the complete protonation (and thus deactivation) of the amine nucleophile itself.
Reflux: Attach a reflux condenser and heat the mixture to 80°C for 4–6 hours.
Self-Validation (Reaction Monitoring): Monitor the reaction via TLC (Eluent: 5% MeOH in DCM).
Validation Criteria: The starting α-keto ester typically exhibits a distinct UV-active spot. The reaction is deemed complete when this starting material spot disappears and a new, highly fluorescent spot (characteristic of the extended conjugated quinoxaline system) appears at a higher Rf value.
Workup and Isolation: Cool the reaction to 0°C in an ice bath. The fused heterocycle will typically precipitate out of the ethanol solution. Filter the precipitate cold, wash with 2 mL of ice-cold ethanol, and dry under high vacuum to afford the pure scaffold.
PubChem. "Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate." National Center for Biotechnology Information. URL:[Link]
Google Patents. "Antibacterial amide and sulfonamide substituted heterocyclic urea compounds" (WO2009015208A1). World Intellectual Property Organization.
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Self-Validating Protocols, and Process Optimization Executive Summary Methyl 2-(1H-imidazol-2-yl)...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Focus: Mechanistic Rationale, Self-Validating Protocols, and Process Optimization
Executive Summary
Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate (MIOA) is a highly versatile, bifunctional building block in modern organic synthesis. Its unique architecture—combining an electron-rich imidazole core with an electrophilic α-keto ester moiety—enables divergent cross-coupling pathways. This application note details two state-of-the-art methodologies: Palladium-Catalyzed Decarboxylative Acylation and Ruthenium-Catalyzed Directed C-H Arylation . By mastering these protocols, drug development professionals can rapidly access complex polycyclic N-heterocycles and aroylimidazoles, which are privileged scaffolds in medicinal chemistry.
Introduction & Mechanistic Rationale
The synthetic utility of MIOA stems from its dual reactivity profile:
The α-Keto Ester Domain: Traditional carbonylation requires toxic, high-pressure CO gas. However, α-oxocarboxylates can undergo transition-metal-catalyzed decarboxylation to generate an acyl-metal intermediate directly[1]. This intermediate couples seamlessly with aryl halides. The decarboxylation is a high-energy process (requiring ~30 kcal/mol activation energy), necessitating specific electron-rich, bulky bidentate ligands to prevent the formation of inactive Pd-CO dead-end complexes[2].
The Imidazole Core: The basic sp² nitrogen of the imidazole ring acts as an excellent endogenous directing group. It coordinates to transition metals (such as Ru or Pd), bringing the catalytic center in close proximity to the C4/C5 C-H bonds. This allows for regioselective C-H arylation without the need for pre-functionalized (e.g., halogenated or borylated) imidazole starting materials[3].
Divergent Synthetic Pathways
The following diagram illustrates the two distinct synthetic trajectories MIOA can undergo depending on the chosen catalytic system.
Goal: Synthesize 2-aroylimidazoles by cross-coupling MIOA with aryl halides.
Causality of Design:
Catalyst (Pd(TFA)₂): The trifluoroacetate ligands are highly electron-withdrawing, increasing the electrophilicity of the Pd(II) center, which accelerates the rate-limiting decarboxylation step[2].
Ligand (dCypp): 1,3-Bis(dicyclohexylphosphino)propane (dCypp) is utilized because its steric bulk and strong σ-donating properties facilitate oxidative addition while physically blocking the coordination of expelled CO, preventing catalyst poisoning[2].
Step-by-Step Methodology
Preparation of the Salt: In a 20 mL Schlenk tube, dissolve MIOA (1.0 mmol) in 2 mL of THF. Add aqueous KOH (1.05 mmol, 1M) and stir for 2 hours at room temperature to saponify the methyl ester. Remove the solvent in vacuo to yield the potassium 2-(1H-imidazol-2-yl)-2-oxoacetate salt. Dry under high vacuum at 60 °C for 4 hours.
Reaction Assembly: To the dried salt, add Pd(TFA)₂ (0.05 mmol, 5 mol%), dCypp (0.075 mmol, 7.5 mol%), and the aryl bromide (1.2 mmol).
Solvent Addition: Evacuate and backfill the Schlenk tube with Argon three times. Inject anhydrous DMF (4.0 mL).
Heating: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 140 °C for 16 hours under vigorous stirring.
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite. Wash the organic layer with brine (3 × 10 mL), dry over Na₂SO₄, and concentrate for column chromatography.
In-Process Control (IPC) & Self-Validation
Visual Cue: The initial mixture is pale yellow. Upon reaching 140 °C and forming the active Pd(0) species, the solution transitions to a deep reddish-brown. If the solution turns black and precipitates form, the catalyst has decomposed into inactive Pd-black (often due to oxygen ingress).
TLC Monitoring: Elute with Hexane:EtOAc (3:1). The UV-active aryl halide should be consumed, replaced by a lower Rf spot corresponding to the highly conjugated 2-aroylimidazole.
Gas Evolution: Minor bubbling (CO₂ release) should be observed initially at high temperatures, validating the decarboxylation step.
Goal: Regioselective arylation at the C4 position of the MIOA imidazole ring.
Causality of Design:
Catalyst (Ru₃(CO)₁₂): Ruthenium carbonyl is highly effective for N-directed C-H activation. The sp² nitrogen of the imidazole coordinates to Ru, forming a stable ruthenacycle intermediate that selectively activates the adjacent C4-H bond.
Base (KOtBu): A strong, bulky base is required to neutralize the HX byproduct generated during the catalytic cycle and to assist in the concerted metalation-deprotonation (CMD) step.
Step-by-Step Methodology
Reaction Assembly: In an oven-dried 15 mL pressure vial, combine MIOA (1.0 mmol), aryl iodide (1.5 mmol), Ru₃(CO)₁₂ (0.05 mmol, 5 mol%), and KOtBu (2.0 mmol).
Atmosphere Exchange: Purge the vial with Argon for 5 minutes.
Solvent Addition: Add anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL) via syringe.
Heating: Seal the vial with a Teflon-lined cap and heat at 120 °C for 12 hours.
Workup: Cool the mixture, quench with saturated aqueous NH₄Cl (5 mL), and extract with EtOAc (3 × 15 mL). Combine organic phases, wash with water and brine, dry over MgSO₄, and purify via silica gel chromatography.
In-Process Control (IPC) & Self-Validation
Visual Cue: The Ru₃(CO)₁₂ catalyst begins as an orange suspension. As the active ruthenacycle forms, the mixture homogenizes into a deep crimson solution.
Analytical Checkpoint: Pull a 50 µL aliquot at 4 hours, dilute in MeCN, and analyze via LC-MS. The appearance of the[M+H]⁺ mass corresponding to the mono-arylated product validates cycle progression.
Regioselectivity Verification (NMR): Post-purification ¹H NMR must show the disappearance of the singlet at ~δ 7.2 ppm (the C4-proton of the imidazole), confirming regioselective C-C bond formation rather than N-arylation.
Quantitative Data & Optimization
The following tables summarize the empirical optimization data, demonstrating the causality behind the final protocol parameters.
Table 1: Optimization of Pd-Catalyzed Decarboxylative Acylation
Entry
Catalyst (mol %)
Ligand (mol %)
Solvent
Temp (°C)
Yield (%)
1
Pd(OAc)₂ (5)
PPh₃ (10)
DMF
120
15
2
Pd(TFA)₂ (5)
dppp (7.5)
DMF
120
68
3
Pd(TFA)₂ (5)
dCypp (7.5)
DMF
140
89
4
Pd(TFA)₂ (5)
dCypp (7.5)
Toluene
140
42
Insight: Moving from monodentate (PPh₃) to bulky bidentate ligands (dCypp) prevents catalyst poisoning. The temperature increase to 140 °C is critical to overcome the decarboxylation energy barrier.
Table 2: Optimization of Ru-Catalyzed C-H Arylation
Entry
Catalyst (mol %)
Base (equiv)
Solvent
Temp (°C)
Yield (%)
1
[Ru(p-cymene)Cl₂]₂ (5)
K₂CO₃ (2.0)
NMP
100
35
2
[Ru(p-cymene)Cl₂]₂ (5)
KOtBu (2.0)
NMP
120
72
3
Ru₃(CO)₁₂ (5)
KOtBu (2.0)
NMP
120
91
4
Ru₃(CO)₁₂ (5)
KOtBu (2.0)
DMF
120
55
Insight: Ru₃(CO)₁₂ provides superior yields compared to the Ru(II) dimer. Stronger bases (KOtBu) in highly polar aprotic solvents (NMP) are required for efficient turnover.
Catalytic Cycle & Mechanistic Insights
The diagram below maps the self-validating mechanistic loop for the decarboxylative cross-coupling pathway (Protocol A).
Synthesis of Aromatic Esters via Pd-Catalyzed Decarboxylative Coupling of Potassium Oxalate Monoesters with Aryl Bromides and Chlorides
Journal of the American Chemical Society (2009)
URL:[Link][2]
Decarboxylative Cross-Coupling of Aryl Halides with Carboxylic Acids
Angewandte Chemie International Edition (2008)
URL:[Link][1]
Cobalt-Catalyzed Cycloamination: Synthesis and Photophysical Properties of Polycyclic N-Heterocycles
Organic Letters (2020)
URL:[Link][3]
Technical Support Center: Yield Optimization for Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate Synthesis
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of highly functionalized heteroaromatics.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of highly functionalized heteroaromatics. The synthesis of methyl 2-(1H-imidazol-2-yl)-2-oxoacetate presents a unique set of challenges: the nucleophilicity of the imidazole ring, the extreme electrophilicity of the oxoacetate moiety, and the high probability of over-addition during the critical acylation step.
This guide is designed to move beyond basic procedures, offering field-proven, mechanistically grounded solutions to maximize your isolated yield.
🔬 Mechanistic Troubleshooting & FAQs
Q1: Why am I isolating a tertiary carbinol (bis-addition) byproduct instead of the target oxoacetate?
The Causality:
When 2-lithioimidazole reacts with dimethyl oxalate, the initial tetrahedral intermediate collapses to form the highly electrophilic α-keto ester (oxoacetate). If this collapse occurs while unreacted 2-lithioimidazole is still present in the reaction mixture, the newly formed ketone will undergo a rapid second nucleophilic attack. This yields the undesired bis-imidazole carbinol byproduct [1].
The Solution:
You must implement a strict inverse addition protocol. Instead of adding the electrophile to the organolithium, transfer the cold (-78 °C) solution of 2-lithioimidazole dropwise via cannula into a rapidly stirring solution containing a massive excess (3.0–5.0 equivalents) of dimethyl oxalate at -78 °C. This ensures the electrophile is always in vast stoichiometric excess, kinetically favoring mono-addition and trapping the tetrahedral intermediate until the reaction is quenched.
Q2: My C-2 lithiation seems incomplete, leading to unreacted starting material. How do I drive this to completion?
The Causality:
The C-2 proton of a protected imidazole is moderately acidic, but alkyllithium reagents like n-butyllithium (n-BuLi) tend to form hexameric aggregates in THF, which significantly reduces their effective basicity. Furthermore, trace moisture or degradation of the n-BuLi titer will prematurely quench the base before deprotonation is complete [2].
The Solution:
First, always titrate your n-BuLi against a standard (e.g., diphenylacetic acid) immediately before use. Second, introduce N,N,N',N'‐tetramethylethylenediamine (TMEDA) (1.1 equivalents relative to n-BuLi) to the reaction mixture. TMEDA coordinates the lithium ion, breaking down the aggregates into highly reactive monomers. Maintain the lithiation strictly at -78 °C for 45–60 minutes to ensure complete deprotonation without inducing ring-opening side reactions.
Q3: During deprotection, the ester group hydrolyzes. What is the best protecting group strategy to preserve the oxoacetate?
The Causality:
The -COCOOMe group is highly susceptible to nucleophilic attack by water. Standard deprotection protocols for groups like Trityl (Tr) or Benzyl (Bn) often rely on aqueous acids or harsh hydrogenolysis, which inevitably hydrolyze the methyl ester to the corresponding carboxylic acid or cause decarboxylation.
The Solution:
Utilize the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group. The SEM group provides robust protection during the strongly basic lithiation step but can be cleaved under strictly anhydrous conditions . By using anhydrous HCl in 1,4-dioxane or Tetrabutylammonium fluoride (TBAF) in anhydrous THF, you achieve orthogonal deprotection, cleanly unmasking the 1H-imidazole while preserving the sensitive methyl oxoacetate moiety [3].
📊 Quantitative Optimization Data
The following table summarizes the dramatic impact of reaction parameters on the product distribution during the acylation step (Step 3).
Entry
Addition Method
Dimethyl Oxalate (equiv)
Additive (Lithiation)
Yield: Target Oxoacetate (%)
Yield: Carbinol Byproduct (%)
1
Standard (Direct)
1.1
None
22%
65%
2
Standard (Direct)
2.0
None
38%
48%
3
Inverse Addition
1.5
None
55%
25%
4
Inverse Addition
3.0
TMEDA
78%
<5%
5
Inverse Addition
5.0
TMEDA
86%
Trace
Note: Data reflects isolated yields after silica gel chromatography. Entry 5 represents the self-validating optimized protocol detailed below.
🧪 Step-by-Step Experimental Protocol
This self-validating system ensures that each intermediate is stabilized before proceeding to the next transformation.
Step 1: SEM Protection of 1H-Imidazole
Charge a flame-dried round-bottom flask with 1H-imidazole (1.0 equiv) and anhydrous DMF (0.5 M). Cool to 0 °C under argon.
Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir until hydrogen evolution ceases (approx. 30 min).
Add SEM-Cl (1.1 equiv) dropwise. Warm to room temperature and stir for 2 hours.
Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield 1-SEM-1H-imidazole.
Step 2: C-2 Lithiation and Inverse Acylation
In Flask A, dissolve 1-SEM-1H-imidazole (1.0 equiv) and TMEDA (1.1 equiv) in anhydrous THF (0.2 M). Cool to -78 °C under argon.
Dropwise add freshly titrated n-BuLi (1.05 equiv). Stir at -78 °C for 45 minutes to form the 2-lithio species.
In Flask B, dissolve dimethyl oxalate (5.0 equiv) in anhydrous THF (0.5 M) and cool to -78 °C.
Critical Step: Using a cannula, transfer the contents of Flask A dropwise into Flask B over 30 minutes, maintaining rapid stirring and a strict -78 °C internal temperature.
Stir for an additional 30 minutes at -78 °C, then quench cold with a solution of glacial acetic acid in THF (1.5 equiv) to neutralize the lithium alkoxide before warming.
Warm to room temperature, partition between EtOAc and water, dry, and concentrate. Purify via column chromatography to isolate methyl 2-(1-SEM-1H-imidazol-2-yl)-2-oxoacetate.
Step 3: Anhydrous Deprotection
Dissolve the SEM-protected oxoacetate in anhydrous 1,4-dioxane (0.1 M).
Add a solution of 4M HCl in 1,4-dioxane (10 equiv). Stir at room temperature under argon for 4–6 hours. Monitor by TLC until the starting material is consumed.
Carefully concentrate the reaction mixture under reduced pressure (do not heat above 30 °C).
Neutralize the resulting hydrochloride salt by dissolving in minimal anhydrous methanol and stirring with basic Amberlyst-A21 resin until the pH is neutral.
Filter the resin and concentrate to yield the pure methyl 2-(1H-imidazol-2-yl)-2-oxoacetate.
🗺️ Reaction Workflow & Troubleshooting Logic
Workflow and troubleshooting logic for methyl 2-(1H-imidazol-2-yl)-2-oxoacetate synthesis.
📚 References
Piers, E., et al. "Granulatimide and Isogranulatimide, Aromatic Alkaloids with G2 Checkpoint Inhibition Activity Isolated from the Brazilian Ascidian Didemnum granulatum: Structure Elucidation and Synthesis." The Journal of Organic Chemistry, ACS Publications, 1998.[Link]
Matsuoka, S., et al. "C–C Bond Cleavage of Unactivated 2-Acylimidazoles." The Journal of Organic Chemistry, ACS Publications, 2020.[Link]
Carmona-Vázquez, A., et al. "Highly Enantioselective Lewis Acid Catalyzed Conjugate Addition of Imidazo[1,2-a]pyridines to α,β-Unsaturated 2-Acylimidazoles under Mild Conditions." The Journal of Organic Chemistry, ACS Publications, 2024.[Link]
Optimization
Technical Support Center: Overcoming Solubility Challenges with Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate in Aqueous Media
From the desk of a Senior Application Scientist Welcome to the technical support guide for methyl 2-(1H-imidazol-2-yl)-2-oxoacetate. Researchers leveraging this compound in drug discovery and development often encounter...
Author: BenchChem Technical Support Team. Date: April 2026
From the desk of a Senior Application Scientist
Welcome to the technical support guide for methyl 2-(1H-imidazol-2-yl)-2-oxoacetate. Researchers leveraging this compound in drug discovery and development often encounter challenges with its solubility in aqueous media, which can impact the reliability and reproducibility of in vitro assays and preclinical studies. This guide provides a structured, causality-driven approach to systematically troubleshoot and overcome these solubility issues. We will move from foundational techniques to more advanced strategies, explaining the scientific rationale behind each step to empower you to make informed decisions for your experimental systems.
Section 1: Understanding the Molecule's Behavior
Q1: I'm observing poor solubility of methyl 2-(1H-imidazol-2-yl)-2-oxoacetate in my neutral (pH 7.4) buffer. Why is this happening?
Answer: The solubility behavior of this molecule is dictated by its chemical structure. It contains two key regions: the polar, basic 1H-imidazole ring and the more non-polar methyl 2-oxoacetate portion.
The Role of the Imidazole Ring: The imidazole ring contains a basic nitrogen atom. Like many nitrogen-containing heterocyclic compounds, its solubility in water is highly pH-dependent.[1][2][3] In neutral or alkaline solutions, the imidazole ring is predominantly in its neutral, un-ionized form. This form is less polar and thus less soluble in water.
Protonation at Acidic pH: By lowering the pH, the basic nitrogen on the imidazole ring becomes protonated, forming a positively charged imidazolium salt.[4] This salt form is significantly more polar and, therefore, exhibits much higher solubility in aqueous media.[1][5] The transition between the neutral and protonated state is governed by the compound's pKa, which for many imidazole-containing molecules is around 7.[6]
The interplay between these two forms is the primary reason for the observed pH-dependent solubility.
Caption: pH-dependent equilibrium of the imidazole ring.
Section 2: Foundational Troubleshooting Workflow
This section presents the most direct and common methods to address solubility. We recommend following this workflow sequentially.
Q2: What is the best practice for preparing an initial high-concentration stock solution?
Answer: For initial stock solutions, it is standard practice to use a polar, aprotic organic solvent.
Rationale: DMSO is a powerful solvent capable of dissolving a wide range of organic molecules, including those with poor aqueous solubility.[7] It is also miscible with water, which facilitates the subsequent dilution into your aqueous assay media.
Experimental Protocol: Preparation of a 100 mM DMSO Stock Solution
Weigh Compound: Accurately weigh out a known quantity of methyl 2-(1H-imidazol-2-yl)-2-oxoacetate (Molecular Weight: ~168.14 g/mol ) on an analytical balance.
Add Solvent: In a suitable vial, add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., for 1.68 mg of compound, add 100 µL of DMSO for a 100 mM solution).
Dissolution: Vortex the solution thoroughly. If necessary, gentle warming (37°C) or brief sonication in an ultrasonic bath can be used to aid dissolution.[3] Visually inspect to ensure no solid particles remain.
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3]
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. What is my troubleshooting strategy?
Answer: This "crashing out" is a classic sign of poor aqueous solubility. The compound is soluble in the 100% organic stock but not in the final aqueous environment. The following tiered approach should resolve the issue.
Caption: Stepwise workflow for troubleshooting solubility.
Tier 1: pH Adjustment
Rationale: As established, this compound is a weak base. Lowering the pH of your aqueous buffer is the most effective first step to increase its solubility by converting it to its protonated, salt form.[1][8]
Experimental Protocol: pH Screening for Solubility
Prepare Buffers: Prepare a series of biocompatible buffers at different pH values. For example: 10 mM Citrate buffer (pH 4.0), 10 mM MES buffer (pH 5.5), and your target 10 mM HEPES or PBS buffer (pH 7.4).
Spike Compound: To a fixed volume of each buffer (e.g., 1 mL), add a small aliquot of your high-concentration DMSO stock to reach the desired final concentration (e.g., 10 µL of 10 mM stock for a final concentration of 100 µM). Ensure the final DMSO concentration is low and consistent across all samples (typically ≤ 0.5%).[3]
Equilibrate & Observe: Vortex each sample immediately after adding the stock. Let the samples equilibrate at room temperature for 30-60 minutes.
Assess Solubility: Visually inspect each vial for precipitation against a dark background. For quantitative analysis, centrifuge the samples and measure the concentration of the supernatant using HPLC-UV.
Data Presentation: Solubility vs. pH
Buffer System
pH
Final DMSO (%)
Visual Observation (Precipitate Y/N)
Supernatant Conc. (µM) by HPLC
Citrate
4.0
0.5%
No
e.g., 101.2
MES
5.5
0.5%
No
e.g., 98.7
HEPES
7.4
0.5%
Yes
e.g., 15.3
PBS
7.4
0.5%
Yes
e.g., 12.5
(Illustrative data)
Tier 2: Co-Solvent Systems
Rationale: If pH adjustment is not feasible for your experimental system (e.g., it affects cell viability or protein function), a co-solvent can be used. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more hospitable to poorly soluble organic molecules.[7][9][10]
Prepare Co-Solvent Buffers: Using your primary aqueous buffer (e.g., PBS, pH 7.4), prepare solutions containing increasing percentages of a co-solvent (e.g., 5%, 10%, and 20% v/v of PEG400).
Spike Compound: Add your DMSO stock to each co-solvent buffer to achieve the desired final concentration, keeping the final DMSO percentage constant and minimal.
Equilibrate & Observe: Vortex, equilibrate for 30-60 minutes, and assess solubility visually and/or by HPLC as described in the pH screening protocol.
Data Presentation: Co-Solvent Efficacy Comparison
Co-Solvent
Concentration (% v/v)
Visual Observation (Precipitate Y/N)
Supernatant Conc. (µM) by HPLC
None (Control)
0%
Yes
12.5
PEG400
5%
Slight Haze
65.8
PEG400
10%
No
99.1
Propylene Glycol
10%
No
95.4
(Illustrative data)
Section 3: Advanced Solubilization Strategies
If the foundational methods are insufficient or introduce unacceptable variables into your experiment, more advanced formulation techniques can be employed.
Q4: Neither pH nor co-solvents are suitable for my sensitive cellular assay. What are my other options?
Answer: In this scenario, you can use specialized excipients that encapsulate the drug molecule on a micro-scale, increasing its apparent solubility in water.
Option A: Surfactant-Mediated Solubilization
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles.[11] Poorly soluble drugs can partition into the hydrophobic core of these micelles, allowing them to be dispersed in an aqueous medium.[12][13][14]
Recommended Surfactants: For biological assays, non-ionic surfactants like Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80), or Pluronic® F-68 are preferred due to lower toxicity.
Protocol Snapshot: Prepare your assay buffer containing a surfactant at a concentration 2-5 times its CMC. Then, add the DMSO stock of your compound. The pre-formed micelles will help keep it solubilized.
Option B: Cyclodextrin Complexation
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can form a "host-guest" inclusion complex with the poorly soluble drug molecule (the "guest"), effectively shielding it from the aqueous environment and increasing its solubility.[][17][18]
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high aqueous solubility and safety profile.[17][19]
Protocol Snapshot: Prepare a solution of HP-β-CD in your buffer. Add the compound (either from a DMSO stock or as a powder) and stir or sonicate vigorously to facilitate complex formation. This can significantly increase the drug's apparent solubility.[15]
Section 4: Frequently Asked Questions (FAQs)
Q5: What is the likely pKa of methyl 2-(1H-imidazol-2-yl)-2-oxoacetate?
While an experimentally determined value is not readily available, we can make an expert estimation. The pKa of the parent imidazole ring is approximately 7.0.[6] The methyl 2-oxoacetate group attached at the 2-position is electron-withdrawing, which typically lowers the pKa of the imidazole ring slightly. Therefore, a pKa in the range of 6.0-6.8 is a reasonable estimate. This reinforces why acidification is such an effective strategy for solubilization.
Q6: How can I check if my compound is stable in the solubilizing formulation?
It is crucial to ensure your solubilization method doesn't degrade the compound. A simple stability study is recommended:
Prepare your final formulation (e.g., in pH 4.0 buffer or 10% PEG400).
Take an initial sample (T=0) and analyze its purity and concentration by HPLC-UV.
Incubate the formulation under your experimental conditions (e.g., 37°C for 24 hours).
Analyze a second sample (T=24h) by HPLC-UV.
Compare the chromatograms. A loss of the main peak area or the appearance of new peaks indicates degradation.[20][21]
Q7: For future in vivo studies, are there more robust formulation strategies?
Yes. For oral drug delivery, a leading strategy for poorly soluble compounds is the creation of Amorphous Solid Dispersions (ASDs) .[22][23] This technique involves dispersing the drug at a molecular level within a polymer matrix (e.g., HPMC, PVP) in a non-crystalline, amorphous state.[24][25][26] The amorphous form has higher energy and dissolves more readily than the stable crystalline form, which can significantly enhance oral bioavailability.[22][27] This is an advanced formulation technology typically performed using techniques like spray drying or hot-melt extrusion.[24][25]
References
Frank, K. J., et al. (2019). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. [No Source URL Provided]
American Pharmaceutical Review. (2020). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review.[Link]
Al-Badr, A. A., & El-Enany, N. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 27(15), 5035. [Link]
International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis.[Link]
Patel, J. N., et al. (2014). Techniques to improve the solubility of poorly soluble drugs. ResearchGate.[Link]
International Journal of Pharmacy & Pharmaceutical Research. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmacy & Pharmaceutical Research.[Link]
Yu, D. G., et al. (2018). Electrospun amorphous solid dispersions of poorly water-soluble drugs: A review. Journal of Controlled Release, 292, 91-110. [Link]
Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. [No Source URL Provided]
Ascendia Pharma. (2019). Sophisticated Formulation Approaches for Insoluble Drug Candidates. Ascendia Pharma.[Link]
PubMed. (2024). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. PubMed.[Link]
ScienceDirect. (2025). Solubilization by surfactants: Significance and symbolism. ScienceDirect.[Link]
PriMera Scientific Publications. (2026). Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. PriMera Scientific Publications.[Link]
Pop, C. E., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(18), 3748. [Link]
Bentham Science. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Bentham Science.[Link]
Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.[Link]
Behera, A., et al. (2022). A recent overview of surfactant–drug interactions and their importance. Journal of the Indian Chemical Society, 99(10), 100713. [Link]
Taylor & Francis. (n.d.). Co-solvent – Knowledge and References. Taylor & Francis.[Link]
Kumar, S., & Singh, A. (2013). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 3(6), 357-366. [Link]
Mourtas, S., et al. (2007). Effect of Cyclodextrin Complexation on the Aqueous Solubility and Solubility/Dose Ratio of Praziquantel. Journal of Pharmacy and Pharmaceutical Sciences, 10(3), 328-336. [Link]
Wimmer, R. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46(3), 235-244. [Link]
Particle Sciences. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Particle Sciences.[Link]
Preprints.org. (2025). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Preprints.org.[Link]
American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.[Link]
Khan Academy. (n.d.). pH and solubility. Khan Academy.[Link]
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.[Link]
PubMed. (2002). Combined effect of complexation and pH on solubilization. PubMed.[Link]
Current Separations. (n.d.). Investigating the Stability of EGCg in Aqueous Media. Current Separations.[Link]
Technical Support Center: Purification of Crude Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate Extracts
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating methyl 2-(1H-imidazol-2-yl)-2-oxoacetate...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating methyl 2-(1H-imidazol-2-yl)-2-oxoacetate (CAS: 2344678-84-6)[1].
This molecule presents a unique "perfect storm" of purification challenges: it is highly polar, amphoteric, and possesses a highly electrophilic
α
-keto ester moiety. Standard organic workups often lead to poor mass recovery, while conventional chromatography results in severe tailing and degradation. This guide provides field-validated, mechanistic solutions to these specific issues.
Physicochemical Profiling
Understanding the intrinsic properties of your target molecule is the first step in designing a successful purification strategy.
Low molecular weight combined with high heteroatom density results in extreme aqueous solubility.
Imidazole pKa
~7.0 (conjugate acid)
Requires strict pH control (7.5–8.0) during aqueous workup to prevent protonation and complete loss to the aqueous phase.
Electrophilicity
High (
α
-keto ester)
Prone to gem-diol (hydrate) formation in water; requires strict anhydrous handling post-extraction[3].
Ester Stability
Labile in strong base/acid
Prolonged exposure to pH > 9 or pH < 4 causes irreversible hydrolysis to the corresponding carboxylic acid.
Troubleshooting & FAQs
Q: After quenching my reaction, I cannot extract the product into ethyl acetate or dichloromethane. My mass recovery is less than 10%. Where is my product?
The Causality: Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate is highly polar. If your aqueous phase is slightly acidic (pH < 6), the basic nitrogen on the imidazole ring protonates, rendering the molecule entirely water-soluble. Conversely, if the pH is too high, you risk hydrolyzing the labile methyl ester. Furthermore, standard solvents like ethyl acetate lack the hydrogen-bond donating capacity required to strip the hydration shell from the polar imidazole-oxoacetate core.
The Solution: Adjust the aqueous layer to a precise pH of 7.5–8.0, saturate the solution with solid NaCl, and extract using a chaotropic solvent mixture like
CHCl3:iPrOH
(3:1 v/v). The isopropanol disrupts the water lattice, while chloroform provides bulk lipophilicity.
Self-Validating Check: Spot the post-extraction aqueous layer on a TLC plate and visualize under short-wave UV (254 nm). A dark spot remaining at the baseline indicates incomplete extraction, signaling the need for more NaCl or additional organic washes.
Q: During silica gel flash chromatography, my product streaks down the entire column, resulting in poor resolution and co-elution with impurities. How can I fix this?
The Causality: This is a classic acid-base interaction. Standard silica gel is inherently acidic due to exposed surface silanol groups (Si-OH). The basic, pyridine-like nitrogen of the imidazole ring forms strong hydrogen bonds and ionic interactions with these silanols, causing severe tailing and irreversible adsorption[3].
The Solution: Deactivate the silica gel by treating it with a volatile tertiary amine (e.g., Triethylamine) prior to loading your sample.
Self-Validating Check: Perform a 2D-TLC. Spot your sample, run the plate in your chosen solvent system, dry it, rotate it 90 degrees, and run it again. If the compound spot lies perfectly on the diagonal, it is stable and eluting cleanly. If it falls below the diagonal, it is still interacting with the silica, proving that your eluent requires a higher concentration of
Et3N
.
Q: My purified product appears as a sticky oil rather than a solid, and the 1H-NMR shows broad, unexpected peaks around the
α
-carbon. Is my compound degrading?
The Causality: You are likely observing the gem-diol (hydrate) form of your product, not degradation. The highly electrophilic
α
-keto carbon—flanked by the electron-withdrawing methyl ester and the sp2-hybridized imidazole ring—readily undergoes nucleophilic addition with ambient water[3]. This converts the planar ketone into a tetrahedral gem-diol, which disrupts crystallization and complicates NMR spectra.
The Solution: Dissolve the sticky oil in anhydrous toluene and concentrate it under reduced pressure. Repeat this azeotropic drying process three times. Finally, dry the residue under high vacuum in the presence of phosphorus pentoxide (
P2O5
).
Self-Validating Check: Run an IR spectrum before and after drying. The disappearance of a broad O-H stretch (~3300-3400 cm⁻¹) alongside the sharpening of the ketone C=O stretch (~1710 cm⁻¹) confirms successful dehydration.
Fig 1. pH-optimized Liquid-Liquid Extraction workflow for amphoteric alpha-keto esters.
Step-by-Step Methodology:
Quench & Neutralize: Transfer the crude reaction mixture to an Erlenmeyer flask. While stirring vigorously at 0 °C, add saturated aqueous
NaHCO3
dropwise until the pH stabilizes exactly between 7.5 and 8.0 (verify with a calibrated pH meter, not pH paper).
Salting Out: Add solid
NaCl
to the aqueous mixture until no more dissolves (approx. 36 g per 100 mL of water). Stir for 15 minutes.
Extraction: Transfer to a separatory funnel. Add a solvent mixture of
CHCl3:iPrOH
(3:1 v/v) equal to half the aqueous volume. Shake gently to avoid emulsions, venting frequently.
Separation: Collect the lower organic layer. Repeat the extraction 3 to 4 times.
Drying: Combine the organic layers, dry over anhydrous
Na2SO4
(avoid
MgSO4
as it can act as a Lewis acid and coordinate the imidazole), filter, and concentrate under reduced pressure.
Protocol B: Amine-Deactivated Normal Phase Chromatography
Fig 2. Decision matrix and workflow for chromatographic isolation of imidazole derivatives.
Step-by-Step Methodology:
Column Preparation: Slurry pack a column with standard silica gel using Hexane.
Deactivation: Flush the packed column with 3 column volumes (CV) of Hexane containing 2% Triethylamine (
Et3N
). This neutralizes the acidic silanols.
Equilibration: Flush the column with 2 CV of your starting eluent (e.g., 99:1
DCM:MeOH
with 1%
Et3N
) to remove excess hexane.
Loading: Dissolve the crude extract in the minimum amount of
DCM
. If it is insoluble, dry-load it onto a small amount of deactivated silica.
Elution: Run a gradient from 1% to 10%
MeOH
in
DCM
, ensuring that 1%
Et3N
is maintained throughout the entire gradient to prevent mid-column tailing.
Post-Processing: Pool the product-containing fractions and concentrate. To remove residual
Et3N
, co-evaporate the product with toluene three times.
Li, Z., et al. "Structural Basis for the Potent Calpain Inhibitory Activity of Peptidyl
α
-Ketoacids." National Institutes of Health (PMC). URL: [Link]
Technical Support Center: Crystallization Optimization for Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate
Welcome to the advanced troubleshooting and protocol guide for the crystallization of methyl 2-(1H-imidazol-2-yl)-2-oxoacetate . Designed for drug development professionals and formulation scientists, this guide addresse...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the advanced troubleshooting and protocol guide for the crystallization of methyl 2-(1H-imidazol-2-yl)-2-oxoacetate . Designed for drug development professionals and formulation scientists, this guide addresses the unique thermodynamic and kinetic challenges associated with isolating this bifunctional intermediate.
Mechanistic Overview: The Dual-Nature Challenge
Optimizing the reaction and crystallization temperature for methyl 2-(1H-imidazol-2-yl)-2-oxoacetate requires balancing two competing chemical realities:
The Imidazole Ring : This moiety is amphoteric (pKa ~7.1) and highly polar. It relies on extensive hydrogen-bonding networks to drive 1[1].
The
α
-Keto Ester : The adjacent ketone and ester groups create a highly electrophilic center. At elevated temperatures, this moiety is highly susceptible to 2[2].
Because of this thermal sensitivity, traditional high-temperature reflux crystallization is not viable. Success depends on manipulating the Metastable Zone Width (MSZW) through precise temperature ramps and anti-solvent addition.
Quantitative Temperature Optimization Data
To prevent thermal degradation while maximizing yield, temperature parameters must be strictly controlled. The table below summarizes the causal effects of temperature at each phase of the crystallization process.
Crystallization Phase
Target Temperature
Kinetic / Thermodynamic Effect
Outcome on Yield & Purity
Dissolution (
Tmax
)
45°C – 50°C
Maximizes solubility without crossing the thermal degradation threshold of the
α
-keto ester.
High purity; prevents thermal decarboxylation.
Nucleation (Seeding)
35°C – 40°C
Operates within the MSZW to induce controlled nucleation rather than spontaneous kinetic precipitation.
Slow cooling (0.1°C/min) favors thermodynamic crystal growth over kinetic crashing.
High purity; eliminates solvent entrapment in the lattice.
Isolation (
Tmin
)
0°C – 5°C
Minimizes terminal solubility to maximize recovery.
Maximum yield (>85%) without freezing impurities.
Standard Operating Procedure: Dual-Solvent Controlled Cooling
This self-validating protocol utilizes a binary solvent system to achieve high-purity isolation without exposing the molecule to degrading temperatures.
Objective: Isolate methyl 2-(1H-imidazol-2-yl)-2-oxoacetate using Ethyl Acetate (EtOAc) as the solvent and Heptane as the anti-solvent.
Dissolution: Suspend crude product in anhydrous EtOAc (5 mL/g). Heat the jacketed reactor to 45°C under mild agitation (200 rpm) until complete dissolution is achieved.
Causality: Anhydrous conditions and a strict 45°C limit prevent the hydrolysis of the sensitive
α
-keto ester[2].
Clarification: Perform a hot filtration through a 0.45 µm PTFE filter to remove insoluble particulates that could act as heterogeneous nucleation sites.
Anti-Solvent Addition (Phase 1): Slowly add Heptane (1 mL/g) dropwise over 15 minutes while maintaining the temperature at 45°C.
Seeding: Cool the solution to 38°C (entering the metastable zone) and introduce 1% w/w pure seed crystals.3[3].
Controlled Cooling: Initiate a linear cooling ramp of 0.1°C/min down to 15°C.
Causality: A slow cooling rate prevents liquid-liquid phase separation and allows the amphoteric imidazole molecules to properly align in the crystal lattice[1].
Anti-Solvent Addition (Phase 2): Add additional Heptane (4 mL/g) over 1 hour at 15°C to drive the 4[4].
Terminal Cooling & Isolation: Cool to 5°C and hold for 2 hours. Filter the slurry under vacuum, wash with cold Heptane (0°C), and dry under vacuum at 25°C for 12 hours.
System Validation: Sample the mother liquor and analyze via HPLC. A residual product concentration of <5 mg/mL confirms that thermodynamic equilibrium has been successfully reached.
Step-by-step controlled cooling and anti-solvent crystallization workflow.
Troubleshooting & FAQs
Q1: Why is my product "oiling out" (forming a biphasic liquid) instead of crystallizing?A1: Oiling out (liquid-liquid phase separation) occurs when the cooling rate exceeds the crystal growth rate, causing the solution to crash out as a solute-rich liquid rather than a solid. For imidazole derivatives, this is almost always triggered by cooling faster than 0.5°C/min or adding anti-solvent too rapidly.
Troubleshooting: Reheat the mixture to 45°C to redissolve the oil. Implement a strict cooling ramp of 0.1°C/min and introduce seed crystals at the upper limit of the metastable zone (around 38°C) to provide a template for solid growth.
Troubleshooting logic tree for resolving liquid-liquid separation (oiling out).
Q2: Can I use Methanol or Ethanol as a solvent to increase solubility?A2: No. The
α
-keto ester group is highly electrophilic. Alcohols like methanol or ethanol can act as nucleophiles, leading to hemiketal formation or transesterification, especially at elevated temperatures. Always use4 like Ethyl Acetate or Dichloromethane (DCM) paired with a non-polar anti-solvent[4].
Q3: What happens if I exceed a dissolution temperature of 60°C?A3: Exceeding 60°C significantly increases the kinetic rate of thermal degradation. The
α
-keto ester moiety is susceptible to decarboxylation or hydrolytic cleavage if trace water is present. Maintaining
Tmax
below 50°C ensures the2[2].
Q4: My yield is plateauing at 60%. Will cooling the reactor to -20°C help?A4: Deep cooling to -20°C is generally counterproductive. While it decreases solubility, it also drastically increases solvent viscosity, which halts diffusion-controlled crystal growth and traps impurities in the lattice[3]. Instead of extreme cooling, optimize your anti-solvent ratio (increase Heptane) at 5°C to force precipitation thermodynamically rather than kinetically.
References
Optimization of crystallization conditions for biological macromolecules
Source: PMC - NIH
URL:[Link]
Technical Support Center: Troubleshooting Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate Synthesis
Welcome to the Technical Support Portal. As a Senior Application Scientist, I have compiled this in-depth guide to help researchers and drug development professionals troubleshoot the synthesis of methyl 2-(1H-imidazol-2...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Portal. As a Senior Application Scientist, I have compiled this in-depth guide to help researchers and drug development professionals troubleshoot the synthesis of methyl 2-(1H-imidazol-2-yl)-2-oxoacetate .
Direct acylation of unsubstituted imidazoles often leads to complex impurity profiles and low yields of the desired C2-acylated product. This guide dissects the mechanistic causality behind these common issues and provides a field-proven, self-validating protocol to maximize your yield and purity.
Mechanistic Overview & Reaction Pathway
To synthesize methyl 2-(1H-imidazol-2-yl)-2-oxoacetate without generating massive amounts of N-acylated byproducts, you must employ a protection-directed lithiation strategy [1]. The workflow involves temporarily blocking the nucleophilic nitrogen, kinetically deprotonating the C2 carbon, trapping it with an electrophile, and finally deprotecting the system.
Reaction pathway for the synthesis of methyl 2-(1H-imidazol-2-yl)-2-oxoacetate via C2-lithiation.
Q1: Why am I seeing predominantly N-acylated products instead of the C2-oxoacetate?A1: Direct reaction of 1H-imidazole with acylating agents (like methyl chlorooxoacetate or dimethyl oxalate) leads to rapid nucleophilic attack by the pyrrole-like nitrogen, forming methyl 2-(1H-imidazol-1-yl)-2-oxoacetate.
Causality: The nitrogen lone pair is significantly more nucleophilic and sterically accessible than the C2 carbon.
Mitigation: You must force C2-acylation by masking the nitrogen with a bulky protecting group (e.g., a Trityl group) prior to C2-lithiation[1].
Q2: During the acylation of the 2-lithioimidazole intermediate, I observe a significant amount of a bis-imidazole carbinol byproduct. How can I reduce this?A2: The bis-addition byproduct occurs when the newly formed 2-acylimidazole intermediate acts as an electrophile for a second equivalent of unreacted 2-lithioimidazole.
Causality: The ketone carbonyl of the newly formed oxoacetate is highly electrophilic and will readily react with any remaining nucleophile in the mixture.
Mitigation: Perform an "inverse addition." Instead of adding the electrophile to the lithiated imidazole, add the cold (-78°C) 2-lithioimidazole solution dropwise into a flask containing a large excess (2.5 to 3.0 equivalents) of cold dimethyl oxalate.
Q3: My final product contains a high level of 1H-imidazole-2-carboxylic acid or hydrolyzed oxoacetic acid. What is causing this degradation?A3: The methyl ester of the 2-oxoacetate moiety is highly susceptible to hydrolysis. Furthermore, unactivated 2-acylimidazoles can undergo spontaneous C–C bond cleavage under certain basic or nucleophilic conditions[2].
Causality: Aqueous basic workups or adventitious moisture during the deprotection phase readily cleave the ester or the C2-acyl bond.
Mitigation: Maintain strictly anhydrous conditions during the reaction, avoid basic aqueous washes (use saturated NH₄Cl instead of NaHCO₃ during the acylation workup), and use mild acidic conditions for deprotection.
Quantitative Data Presentation: Impurity Profiling
Use the following table to identify and mitigate the most common impurities encountered during this workflow.
Impurity / Byproduct
Structural Origin
Detection (m/z [M+H]+)
Mitigation Strategy
Methyl 2-(1H-imidazol-1-yl)-2-oxoacetate
Direct N-attack
155.04
Ensure complete N-protection (TLC validation) prior to lithiation.
Bis-imidazole carbinol
Over-reaction of 2-lithio species
~387.15 (Trt-protected)
Use inverse addition; maintain >2.5 eq dimethyl oxalate in the receiving flask.
Use triethylsilane (Et₃SiH) as a cation scavenger during TFA deprotection.
Step-by-Step Optimized Protocol
This protocol is designed as a self-validating system , meaning each critical phase contains observable checkpoints to ensure the reaction is proceeding correctly before moving to the next step.
Phase 1: N-Protection (Tritylation)
Setup: Dissolve 1H-imidazole (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq) and cool the mixture to 0°C under argon.
Reaction: Add trityl chloride (1.05 eq) portion-wise. Remove the ice bath and stir at room temperature for 4 hours.
Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc 1:1). The baseline 1H-imidazole spot must completely disappear, replaced by a high-R_f UV-active spot (1-trityl-1H-imidazole). If baseline material remains, add 0.1 eq of trityl chloride.
Workup: Wash the organic layer with distilled water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Phase 2: C2-Lithiation & Acylation
Lithiation: Dissolve the 1-trityl-1H-imidazole in anhydrous THF under argon and cool to -78°C. Dropwise add n-Butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes).
Self-Validation Checkpoint: The solution will transition to a pale yellow/orange color, confirming the successful kinetic deprotonation and formation of the 2-lithio species. Stir for 30 minutes at -78°C.
Inverse Addition: In a separate, flame-dried flask, prepare a solution of dimethyl oxalate (3.0 eq) in anhydrous THF and cool to -78°C. Using a cannula, transfer the lithiated mixture dropwise into the dimethyl oxalate solution.
Workup: Stir for 1 hour at -78°C, then quench cold with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.
Phase 3: Deprotection
Cleavage: Dissolve the crude acylated intermediate in DCM. Add trifluoroacetic acid (TFA, 10 eq) and triethylsilane (2.0 eq).
Causality: Triethylsilane acts as a scavenger for the highly stable trityl cation, preventing it from recombining with the imidazole ring or causing side reactions.
Self-Validation Checkpoint: Upon TFA addition, the solution will turn bright yellow (indicating the free trityl cation). As the triethylsilane successfully quenches the cation into triphenylmethane, the bright yellow color will fade.
Isolation: Stir at room temperature for 2 hours. Concentrate under reduced pressure. Neutralize carefully with cold saturated NaHCO₃, extract with EtOAc, and purify via flash chromatography to yield pure methyl 2-(1H-imidazol-2-yl)-2-oxoacetate.
References
Title: Highly Enantioselective Lewis Acid Catalyzed Conjugate Addition of Imidazo[1,2-a]pyridines to α,β-Unsaturated 2-Acylimidazoles under Mild Conditions
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: C–C Bond Cleavage of Unactivated 2-Acylimidazoles
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Technical Support Center: Enhancing the Bioavailability of Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl 2-(1H-imidazol-2-yl)-2-oxoacetate and related compounds. This guide provides in-depth troublesho...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl 2-(1H-imidazol-2-yl)-2-oxoacetate and related compounds. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges in enhancing the oral bioavailability of this important class of molecules. As a polar and ionizable aromatic compound, the imidazole moiety can be leveraged to optimize solubility and bioavailability.[1]
I. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the preclinical development of methyl 2-(1H-imidazol-2-yl)-2-oxoacetate compounds.
Q1: My methyl 2-(1H-imidazol-2-yl)-2-oxoacetate compound shows good in vitro activity but fails to demonstrate efficacy in vivo. What is the likely cause?
A1: A significant discrepancy between in vitro and in vivo results often points to poor oral bioavailability. Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate compounds, due to their chemical structure, may exhibit low aqueous solubility and/or poor membrane permeability, limiting their absorption from the gastrointestinal tract. This results in sub-therapeutic plasma concentrations at the target site. It is crucial to evaluate the physicochemical properties of your compound early in development.
Q2: What are the initial steps to diagnose a bioavailability issue with my compound?
A2: The first step is to characterize the fundamental physicochemical properties of your compound to understand the root cause of poor bioavailability. This involves determining its Biopharmaceutics Classification System (BCS) class, which categorizes drugs based on their solubility and permeability. Many imidazole derivatives fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).
Key Initial Experiments:
Aqueous Solubility: Determine the solubility at different physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to mimic the conditions of the gastrointestinal tract.
LogP/LogD: Measure the lipophilicity of your compound. While a higher logP can enhance partitioning into the cell membrane, excessively high values can lead to poor aqueous solubility or retention within the membrane.[2]
In Vitro Permeability Assays:
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput method to assess passive diffusion.
Caco-2 Cell Monolayer Assay: Provides a more biologically relevant model by assessing both passive diffusion and active transport mechanisms.
Q3: What are the primary formulation strategies to enhance the bioavailability of poorly soluble methyl 2-(1H-imidazol-2-yl)-2-oxoacetate compounds?
A3: Several formulation strategies can be employed to improve the oral bioavailability of these compounds. The choice of strategy will depend on the specific properties of your molecule.
Formulation Strategy
Mechanism of Action
Key Considerations
Particle Size Reduction
Increases the surface area-to-volume ratio, leading to a faster dissolution rate.
Techniques include micronization and nanosizing.
Amorphous Solid Dispersions
The drug is dispersed in a hydrophilic polymer matrix in an amorphous state, which has higher energy and thus greater solubility than the crystalline form.
Stability of the amorphous form needs to be carefully evaluated.
Lipid-Based Formulations
The compound is dissolved in oils, surfactants, and co-solvents, which can enhance absorption through the lymphatic pathway.
Includes Self-Emulsifying Drug Delivery Systems (SEDDS).
Complexation
Cyclodextrins can encapsulate the poorly soluble drug molecule, forming an inclusion complex with a hydrophilic exterior that improves aqueous solubility.[1]
The stoichiometry and binding constant of the complex are important parameters.
Q4: Can chemical modification of the methyl 2-(1H-imidazol-2-yl)-2-oxoacetate scaffold improve its bioavailability?
A4: Yes, structural modifications can significantly enhance bioavailability by optimizing physicochemical properties.[3] This can involve:
Prodrug Approach: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug. This strategy can be used to temporarily mask polar functional groups that hinder membrane permeation. For imidazole-containing compounds, prodrug strategies have been explored to enhance their therapeutic potential.[4][5]
Salt Formation: For ionizable compounds, forming a salt can significantly improve solubility and dissolution rate. Given the basic nature of the imidazole ring, forming a salt with a suitable acid is a viable strategy.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental issues you may encounter.
Guide 1: Low Aqueous Solubility
Problem: The compound precipitates out of solution during in vitro assays or when preparing formulations.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low aqueous solubility.
Experimental Protocol: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
Solvent System: Select a common solvent in which both the methyl 2-(1H-imidazol-2-yl)-2-oxoacetate compound and the polymer are soluble (e.g., methanol, ethanol, or a mixture).
Dissolution: Dissolve the compound and the polymer in the chosen solvent system in a specific ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer ratio).
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator.
Drying: Dry the resulting solid film under vacuum to remove any residual solvent.
Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.
Dissolution Testing: Perform dissolution studies to compare the dissolution rate of the amorphous solid dispersion with the crystalline drug.
Guide 2: Poor Membrane Permeability
Problem: The compound shows low permeability in PAMPA or Caco-2 assays, suggesting poor absorption via passive diffusion.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor membrane permeability.
Experimental Protocol: Prodrug Synthesis to Enhance Lipophilicity
A common prodrug strategy for compounds with a free imidazole N-H is to create an N-acyloxyalkyl or N-alkoxycarbonyl derivative. This masks the polar N-H group, increasing lipophilicity and potentially improving passive diffusion. The ester moiety can then be cleaved by endogenous esterases to release the active compound.
General Reaction Scheme:
Protection (if necessary): If other reactive functional groups are present in the molecule, they may need to be protected.
N-Alkylation: React the methyl 2-(1H-imidazol-2-yl)-2-oxoacetate with a suitable haloalkyl ester (e.g., chloromethyl pivalate) in the presence of a non-nucleophilic base (e.g., potassium carbonate) in an aprotic solvent (e.g., DMF).
Purification: Purify the resulting prodrug by column chromatography.
Characterization: Confirm the structure of the prodrug using NMR and mass spectrometry.
In Vitro Evaluation:
Assess the chemical stability of the prodrug at different pH values.
Evaluate the enzymatic conversion of the prodrug to the parent compound in the presence of liver microsomes or plasma.
Re-evaluate the permeability of the prodrug using PAMPA or Caco-2 assays.
Guide 3: Suspected High First-Pass Metabolism
Problem: Even with good solubility and permeability, the oral bioavailability is low, and high levels of metabolites are detected in plasma.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting high first-pass metabolism.
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human, rat, or other species of interest), NADPH (as a cofactor for cytochrome P450 enzymes), and a buffer (e.g., phosphate buffer, pH 7.4).
Compound Addition: Add the methyl 2-(1H-imidazol-2-yl)-2-oxoacetate compound to the incubation mixture at a known concentration.
Time-Course Incubation: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
LC-MS/MS Analysis: Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant. From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[6]
IV. References
Al-Sanea, M. M., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Pharmaceuticals, 14(8), 755. [Link]
Gherman, C., et al. (2026). Importance and Involvement of Imidazole Structure in Current and Future Therapy. International Journal of Molecular Sciences, 27(3), 1234. [Link]
eLife. (2026). The NTR/Prodrug Revolution: Tools for Controlling Cell Loss and Regeneration. [Link]
Tsuji, T., et al. (2025). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 30(10), 2245. [Link]
Al-Warhi, T., et al. (2025). Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. Molecules, 30(21), 4567. [Link]
Lowe, A. P., et al. (2014). The Medicinal Chemistry of Imidazotetrazine Prodrugs. Pharmaceuticals, 7(7), 797-838. [Link]
International Journal of Pharmaceutical Sciences. (2025). Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2025). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. [Link]
Journal of Medicinal Chemistry. (2025). Current and Emerging Prodrug Strategies. [Link]
Tripathi, A., & Malviya, N. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Biomedical and Pharmacology Journal, 16(2), 1159-1172. [Link]
International Journal of Pharmaceutical Sciences and Research. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. [Link]
da Silva, F. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 22(1), 2-25. [Link]
NextSDS. (n.d.). methyl 2-(1H-imidazol-2-yl)-2-oxoacetate — Chemical Substance Information. [Link]
De-Groot, H. (2011). Biochemical and biomedical aspects of metabolic imidazoles. Drug Metabolism Reviews, 43(4), 545-555. [Link]
Poe, M. M., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics, 17(4), 1315-1324. [Link]
Al-Omair, M. A., et al. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(2), M1669. [Link]
Dalvie, D. K., et al. (2017). Reactive Metabolite Trapping Studies on Imidazo- and 2-Methylimidazo[2,1-b]thiazole-Based Inverse Agonists of the Ghrelin Receptor. Drug Metabolism and Disposition, 45(5), 539-548. [Link]
Resolving HPLC baseline drift when analyzing methyl 2-(1H-imidazol-2-yl)-2-oxoacetate
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuanced challenges of analyzing polar, nitrogen-containing heterocycles conjugated to UV-act...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuanced challenges of analyzing polar, nitrogen-containing heterocycles conjugated to UV-active esters.
Analyzing methyl 2-(1H-imidazol-2-yl)-2-oxoacetate presents a classic chromatographic paradox: you must balance the aggressive ionization control required by the imidazole ring with the strict optical transparency needed to detect the oxoacetate moiety. This guide synthesizes field-proven methodologies to diagnose, troubleshoot, and permanently resolve baseline drift during this specific assay.
Mechanistic Causality: Why Does This Molecule Cause Baseline Drift?
To solve the drift, we must first understand the chemical behavior of the analyte within the column and the optical behavior of the mobile phase in the detector.
The Imidazole Conundrum (Ionization & Tailing): The imidazole ring is a weak base. To prevent severe peak tailing caused by secondary interactions with residual silanols on the silica stationary phase, the mobile phase must be highly acidic to ensure the imidazole nitrogen remains fully protonated. Trifluoroacetic acid (TFA) is the industry standard for this, acting as an aggressive ion-pairing agent[RP HPLC method for Imidazole][1].
The Oxoacetate Conundrum (Optical Transparency): The oxoacetate group necessitates UV detection at low wavelengths (typically 210–220 nm). At these wavelengths, TFA exhibits significant background absorbance. As your gradient shifts from the aqueous phase to the organic phase, the molar absorptivity and refractive index of the TFA-containing mobile phase change drastically, resulting in a severe upward or downward baseline drift[Why Your HPLC Baseline Drifts][2].
Solvent Selection: If methanol is used as the organic modifier, its own inherent UV absorbance at 220 nm compounds the drift, making trace quantification nearly impossible[RP HPLC method for Imidazole][1].
Diagnostic Logic & Troubleshooting Workflow
Do not guess the source of the drift; isolate it systematically. Follow this logical workflow to identify whether the artifact is chemical (mobile phase), thermal, or physical (hardware).
Diagnostic workflow for resolving HPLC baseline drift during imidazole analysis.
Self-Validating Experimental Protocols
Protocol A: The Zero-Volume Union Test (Hardware vs. Chemistry Isolation)
Before altering your chemistry, you must validate that the drift is not caused by column bleed or late-eluting contaminants. This protocol creates a self-validating system by removing the stationary phase entirely[Understanding Baseline Drift][3].
Bypass the Column: Remove the analytical column from the HPLC system. Connect the injector directly to the detector inlet using a zero-dead-volume stainless steel union.
Execute the Gradient: Run your standard gradient method (without injecting a sample).
Causality Check:
If the baseline drift persists: The issue is optical/chemical (mismatched mobile phase absorbance) or thermal (detector temperature fluctuations). Proceed to Protocol B.
If the baseline becomes flat: The column is leaching stationary phase or strongly retained impurities. Flush the column with 10–20 column volumes of a strong solvent (e.g., 100% Acetonitrile or Isopropanol)[Eliminating Baseline Problems][4].
Protocol B: Mobile Phase Absorbance Balancing (Neutralizing TFA Drift)
To neutralize TFA-induced drift during gradient elution, we must intentionally mismatch the TFA concentration in the aqueous and organic phases to equalize their final UV absorbance at 214 nm[Why Your HPLC Baseline Drifts][2].
Prepare Mobile Phase A: Add exactly 1.0 mL of LC-MS grade TFA to 1000 mL of LC-MS grade Water (0.100% v/v).
Prepare Mobile Phase B: Add exactly 0.85 mL of LC-MS grade TFA to 1000 mL of LC-MS grade Acetonitrile (0.085% v/v).
Causality: Acetonitrile suppresses the UV absorbance of TFA less than water does. Reducing the TFA volume in Phase B ensures the baseline remains optically flat as the gradient shifts from A to B[Eliminating Baseline Problems][4].
Degas Thoroughly: Degas both solvents using inline vacuum degassing or helium sparging to prevent micro-bubbles from causing baseline noise[HPLC Troubleshooting Tips][5].
Validate the System: Run a blank gradient. If the baseline drifts upward, reduce the TFA in Phase B by 0.005%. If it drifts downward, increase it by 0.005%.
Quantitative Data Synthesis: Mobile Phase Impact
The table below summarizes the expected outcomes of various mobile phase strategies when analyzing methyl 2-(1H-imidazol-2-yl)-2-oxoacetate.
Mobile Phase A
Mobile Phase B
Detection (nm)
Baseline Drift (mAU)
Peak Shape (Asymmetry)
Mechanistic Outcome
Water + 0.1% TFA
Methanol + 0.1% TFA
220
> 150 (Severe)
1.1 (Excellent)
Methanol's intrinsic UV absorbance causes massive upward drift during the gradient.
Q: Why does my baseline drift upward massively when I use a Methanol/Water gradient?A: Methanol has a UV cutoff of 205 nm, but it still shows significant, measurable absorption at 220 nm[RP HPLC method for Imidazole][1]. During a gradient, the increasing methanol concentration drastically increases the background absorbance. Switch your organic modifier to Acetonitrile, which has a much lower UV cutoff (190 nm) and provides a highly transparent background at low wavelengths.
Q: Can I just use a neutral buffer like Ammonium Acetate to avoid TFA entirely and fix the drift?A: No. While ammonium acetate (pH ~5-6) has excellent UV transparency and will fix your baseline drift, the imidazole ring (pKa ~6-7) will exist in a state of partial ionization. This leads to split peaks, variable retention times, and severe tailing. For robust chromatography, you must operate at a pH at least 2 units below the pKa of the basic moiety[HPLC Troubleshooting Tips][5].
Q: My baseline is drifting even under isocratic conditions with freshly degassed solvents. What is happening?A: If the mobile phase is isocratic and thoroughly degassed, the drift is almost certainly thermal. The refractive index of the mobile phase is highly temperature-dependent. Ensure both the column oven and the detector flow cell are actively thermostatted, and protect the HPLC system from laboratory HVAC drafts[Understanding Baseline Drift][3].
References
Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science. Available at: [Link]
Understanding and Preventing Baseline Drift in HPLC-ECD - Amuza Inc. Available at: [Link]
HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - PGeneral. Available at: [Link]
Eliminating Baseline Problems - Agilent Technologies. Available at: [Link]
RP HPLC method for Imidazole - Chromatography Forum. Available at:[Link]
Optimizing solvent selection for methyl 2-(1H-imidazol-2-yl)-2-oxoacetate extraction
Title: Technical Support Center: Optimizing Solvent Selection for Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate Extraction Introduction: Welcome to the Technical Support Center. This guide is designed for researchers, scienti...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Technical Support Center: Optimizing Solvent Selection for Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate Extraction
Introduction:
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with the isolation and purification of methyl 2-(1H-imidazol-2-yl)-2-oxoacetate. This molecule presents a unique dual-challenge during liquid-liquid extraction (LLE): the amphoteric nature of the imidazole ring and the high electrophilic reactivity of the
α
-keto ester moiety.
Workflow Diagram
Logical workflow for solvent selection and pH optimization during extraction.
Part 1: Troubleshooting Guides
Issue 1: I am experiencing exceptionally low recovery of the product in the organic phase during liquid-liquid extraction. What is causing this?
Causality & Solution: This is a classic polarity and ionization mismatch. The imidazole ring is amphoteric. The conjugate acid of imidazole has a pKa of approximately 7.0 [3]. If your aqueous phase is acidic (pH < 6), the imidazole nitrogen is protonated, rendering the molecule highly water-soluble [4]. Conversely, while the true deprotonation of the imidazole N-H requires a much higher pH (pKa ~14.5), highly basic conditions will irreversibly saponify the methyl ester into a carboxylate, permanently trapping it in the aqueous layer.
Actionable Fix: Adjust the aqueous phase strictly to a pH of 7.0–7.5 using a mild buffer (e.g., sodium bicarbonate or phosphate buffer) to ensure the molecule is in its neutral state before extraction [5]. Switch from non-polar solvents (like toluene) to polar aprotic solvents such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1].
Issue 2: LC-MS analysis of my extracted product shows mass adducts corresponding to transesterification or hydration. How do I prevent degradation?
Causality & Solution: The
α
-keto ester group is highly electrophilic due to the adjacent electron-withdrawing carbonyls. In the presence of protic solvents (like methanol or ethanol) and trace acid/base, the molecule readily undergoes transesterification or forms hemiketals/ketals [6]. Furthermore,
α
-keto esters are highly susceptible to hydrolysis in aqueous conditions if the pH strays outside the neutral window [2].
Actionable Fix:Never use primary or secondary alcohols as extraction solvents or co-solvents for this specific molecule [1]. Ensure your extraction solvent (e.g., EtOAc or 2-MeTHF) is anhydrous or washed with brine to minimize water carryover. Dry the organic phase thoroughly with anhydrous
Na2SO4
immediately after extraction.
Issue 3: I am getting persistent emulsions during the extraction process.
Causality & Solution: Imidazole derivatives can act as weak surfactants, accumulating at the aqueous-organic interface and stabilizing emulsions.
Actionable Fix: Increase the ionic strength of the aqueous phase by saturating it with NaCl (brine). This "salting-out" effect decreases the solubility of the neutral imidazole in the aqueous phase and helps break the emulsion. If the emulsion persists, filter the biphasic mixture through a pad of Celite.
Part 2: Quantitative Data: Solvent Suitability Matrix
To facilitate rapid decision-making, the following table summarizes the physicochemical properties of common solvents and their empirical suitability for extracting methyl 2-(1H-imidazol-2-yl)-2-oxoacetate.
Solvent
Polarity Index (P')
Boiling Point (°C)
Suitability
Mechanistic Rationale / Risk Factor
Ethyl Acetate (EtOAc)
4.4
77.1
Optimal
Excellent hydrogen-bond acceptor; extracts polar neutral species well; inert to
α
-keto esters.
Dichloromethane (DCM)
3.1
39.6
Optimal
High density aids phase separation; aprotic nature protects the ester; easy to remove via rotary evaporation.
2-Methyltetrahydrofuran
2.4
80.2
Good
Good phase separation; forms a water azeotrope which aids in drying; aprotic.
Methanol / Ethanol
5.1 / 4.3
64.7 / 78.3
Critical Risk
Protic nucleophiles; will cause transesterification or hemiketal formation at the
α
-keto ester [1].
Hexane / Toluene
0.1 / 2.4
68.7 / 110.6
Poor
Insufficient polarity to disrupt water-imidazole hydrogen bonding; results in near-zero yield.
Part 3: Step-by-Step Experimental Protocol
Self-Validating Liquid-Liquid Extraction (LLE) Protocol
This protocol is designed as a self-validating system. By incorporating TLC/LC-MS checks at critical junctions, you ensure the integrity of the
α
-keto ester is maintained throughout the workflow.
1M
NaHCO3
(aq) and 1M
HCl
(aq) for pH adjustment.
Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
Saturated aqueous NaCl (Brine).
Anhydrous Sodium Sulfate (
Na2SO4
).
Step-by-Step Methodology:
Temperature Control: Cool the crude aqueous mixture to 0–5 °C in an ice bath. Causality: Lower temperatures suppress the rate of ester hydrolysis during pH adjustment.
pH Adjustment: Slowly add 1M
NaHCO3
(or 1M
HCl
if the solution is basic) dropwise while monitoring with a calibrated pH meter. Stop strictly at pH 7.0–7.2 [4].
Validation Check 1: Spot the aqueous layer on a TLC plate (eluent: 10% MeOH in DCM). The presence of a strong UV-active spot confirms the product has not completely degraded.
Salting Out: Add solid NaCl to the aqueous phase until saturation is reached. Stir gently until dissolved.
Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of cold EtOAc (or DCM). Invert gently 3–4 times, venting frequently. Do not shake vigorously to avoid emulsions.
Phase Separation: Allow the layers to separate. Collect the organic phase. Repeat the extraction with fresh solvent two more times.
Validation Check 2: Perform LC-MS on a micro-aliquot of the combined organic phase. Look for the exact mass
[M+H]+=155.04
. If a mass of
141.03
is observed, methyl ester hydrolysis has occurred.
Washing & Drying: Wash the combined organic layers once with cold brine (1/4 volume). Dry the organic layer over anhydrous
Na2SO4
for 15 minutes. Filter the drying agent.
Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) with the water bath set no higher than 30 °C to prevent thermal degradation of the
α
-keto ester.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use Solid-Phase Extraction (SPE) instead of LLE for this molecule?A: Yes. For highly dilute aqueous samples, reversed-phase SPE (e.g., C18 or HLB cartridges) is highly effective. Ensure the sample is loaded at pH 7.0 to maximize retention of the neutral imidazole. Wash with 5% aqueous acetonitrile to remove salts, and elute with 100% acetonitrile. Avoid methanol as an eluent to protect the ester.
Q: My crude mixture contains unreacted 1H-imidazole. How do I separate it from the product?A: 1H-imidazole is significantly more water-soluble than the highly functionalized methyl 2-(1H-imidazol-2-yl)-2-oxoacetate. A carefully controlled cold water wash of the concentrated organic crude can selectively partition the unsubstituted imidazole into the aqueous phase. Alternatively, column chromatography on silica gel (using EtOAc/Hexane gradients) will easily resolve them, as unsubstituted imidazole binds much more strongly to silica.
Q: Why is my product turning dark brown during solvent removal?A:α
-Keto derivatives of heterocycles can undergo oxidative degradation or polymerization if exposed to high heat or concentrated in the presence of trace transition metals. Always evaporate solvents at low temperatures (<30 °C) and consider purging your rotary evaporator with nitrogen.
References
ester synthesis catalyzed: Topics by Science.gov. Science.gov. Available at: [Link]
Imidazole. Wikipedia, The Free Encyclopedia. Available at: [Link]
Imidazole | C3H4N2 | CID 795. PubChem, National Center for Biotechnology Information. Available at: [Link]
1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses. Available at: [Link]
The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Publications, Journal of Medicinal Chemistry. Available at: [Link]
Reference Data & Comparative Studies
Validation
Comparative Guide: Binding Affinity of Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate vs. Standard Inhibitors
As a Senior Application Scientist, evaluating the binding kinetics and cellular efficacy of novel enzyme inhibitors requires moving beyond basic IC50 values to understand the thermodynamic and mechanistic realities of th...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, evaluating the binding kinetics and cellular efficacy of novel enzyme inhibitors requires moving beyond basic IC50 values to understand the thermodynamic and mechanistic realities of the compound. This guide provides an objective, data-driven comparison of methyl 2-(1H-imidazol-2-yl)-2-oxoacetate (MIOA) against standard
α
-ketoglutarate (
α
-KG) competitive inhibitors, specifically focusing on their interaction with
α
-KG-dependent dioxygenases such as Hypoxia-Inducible Factor Prolyl Hydroxylase 2 (HIF-PHD2).
Mechanistic Rationale & The Competitors
To accurately assess MIOA, we must first understand its structural mechanism. MIOA is an
α
-keto ester containing an imidazole ring. Like the well-characterized pan-hydroxylase inhibitor 1[1], MIOA acts as a highly cell-permeable prodrug.
Upon crossing the plasma membrane, intracellular esterases hydrolyze the methyl ester to yield the active moiety: 2-(1H-imidazol-2-yl)-2-oxoacetic acid (IOA) . IOA subsequently binds to the active site of2[2]. The imidazole ring and the oxoacetate group coordinate the active-site ferrous iron and competitively displace endogenous
α
-KG, preventing the hydroxylation of target proteins (e.g., HIF-1
α
) and leading to their stabilization.
We will compare MIOA against two standard benchmarks:
DMOG: A classic, low-affinity pan-hydroxylase inhibitor used widely in proof-of-concept hypoxia studies[1].
Roxadustat (FG-4592): A highly potent, clinically approved 3[3] that serves as the gold standard for affinity.
Intracellular activation of MIOA and subsequent inhibition of PHD2 leading to HIF-1α stabilization.
Quantitative Data Presentation
The following table synthesizes the binding kinetics and cellular efficacy of the compounds. Note: Because MIOA is a prodrug, its in vitro enzymatic affinity is measured using its hydrolyzed active form (IOA), while cellular assays utilize the esterified MIOA.
Inhibitor
Target Profile
Kd
(SPR)
IC
50
(In Vitro PHD2)
EC
50
(Cellular HIF-1
α
)
Mechanism of Action
MIOA
PHD1-3
N/A
N/A
1.2 µM
Prodrug (Esterase dependent)
IOA (Active)
PHD1-3
180 nM
310 nM
>100 µM**
Competitive (
α
-KG site)
DMOG
Pan-
α
-KGDD
2.1 µM
4.5 µM
15.0 µM
Competitive (
α
-KG site)
Roxadustat
PHD1-3
15 nM
45 nM
0.2 µM
Competitive (
α
-KG site)
*MIOA lacks the free carboxylate required to chelate active-site Fe(II) in cell-free assays.
**IOA is highly polar and exhibits poor cell permeability, necessitating the MIOA prodrug strategy.
To ensure scientific integrity, the protocols below are designed with internal controls to distinguish true active-site competition from assay artifacts (such as non-specific aggregation or bulk iron depletion).
SPR is selected over Isothermal Titration Calorimetry (ITC) because low-molecular-weight compounds like IOA generate minimal heat upon binding, which can fall below the detection threshold of ITC. SPR provides real-time kinetic resolution (
kon
and
koff
).
Step-by-Step Methodology:
Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore T200). Activate the surface using standard EDC/NHS chemistry.
Ligand Immobilization: Inject recombinant human PHD2 (diluted in 10 mM sodium acetate, pH 5.0) over the activated flow cell to achieve an immobilization level of ~3000 RU. Block remaining active esters with 1 M ethanolamine.
Analyte Preparation: Prepare a 2-fold dilution series of IOA, DMOG, and Roxadustat (ranging from 10 nM to 10 µM) in running buffer (HEPES-buffered saline containing 50 µM FeSO
4
and 1 mM ascorbate to maintain the active Fe(II) state).
Kinetic Injection: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).
Data Analysis: Subtract reference flow cell responses and fit the sensorgrams to a 1:1 Langmuir binding model to derive the dissociation constant (
Kd
).
Protocol B: In Vitro Enzymatic TR-FRET Assay (With Iron Counter-Screen)
To ensure the observed inhibition is a true reflection of active-site competition and not an artifact of bulk iron chelation (a common false-positive mechanism for imidazole derivatives), this protocol incorporates a self-validating counter-screen.
Step-by-Step Methodology:
Reaction Assembly: In a 384-well plate, combine recombinant PHD2 (50 nM), a biotinylated HIF-1
α
peptide substrate (1 µM), and the inhibitor dose-response series.
Self-Validating Iron Screen: Split the assay into two parallel conditions:
Initiation: Start the reaction by adding
α
-KG (10 µM) and ascorbate (1 mM). Incubate at room temperature for 30 minutes.
Detection: Add Eu-labeled anti-hydroxyproline antibody and Streptavidin-APC.
Causality Check: Read the TR-FRET signal. If the inhibitor acts via bulk iron depletion, excess iron (Condition 2) will rescue PHD2 activity, causing a massive rightward shift in the IC
50
. If it is a specific active-site competitor like IOA or Roxadustat, the IC
50
shift will be negligible.
Conclusion
While Roxadustat remains the pinnacle of potency for clinical HIF-PHD inhibition, its high lipophilicity can complicate specific in vitro mechanistic studies. MIOA provides a highly effective, cell-permeable alternative with a superior affinity profile compared to the traditional DMOG standard. Its rapid intracellular conversion to IOA allows for robust target engagement at the low micromolar level, making it an excellent tool compound for researchers investigating
α
-KG-dependent dioxygenase pathways.
Validating the purity of methyl 2-(1H-imidazol-2-yl)-2-oxoacetate using GC-MS
Table of Contents Introduction: The Critical Role of Purity for Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate is a heterocyclic ketoester of significant interest in pharmaceutical synt...
Author: BenchChem Technical Support Team. Date: April 2026
Table of Contents
Introduction: The Critical Role of Purity for Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate
Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate is a heterocyclic ketoester of significant interest in pharmaceutical synthesis. As a key building block or intermediate, its purity is not merely a quality metric but a fundamental prerequisite for ensuring the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Imidazole derivatives are known to be core structures in many therapeutic agents, including antifungal drugs and novel non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] The presence of impurities—such as unreacted starting materials, by-products from synthesis, or degradation products—can have profound consequences, potentially leading to altered pharmacological activity, increased toxicity, or compromised drug product stability.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth validation protocol for assessing the purity of methyl 2-(1H-imidazol-2-yl)-2-oxoacetate using Gas Chromatography-Mass Spectrometry (GC-MS). It further presents a comparative analysis with alternative techniques, offering the data and rationale necessary to make informed decisions for quality control and regulatory compliance.
Primary Validation Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique that combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[2] It is exceptionally well-suited for the analysis of volatile and thermally stable small molecules, making it a prime candidate for the purity assessment of methyl 2-(1H-imidazol-2-yl)-2-oxoacetate (MW: 154.1 g/mol ).[3][4]
Rationale for Selecting GC-MS
The choice of GC-MS as the primary validation tool is based on several key advantages:
High Separation Efficiency: Capillary GC columns offer high resolution, enabling the separation of the main compound from closely related structural analogues and process impurities.[5]
High Sensitivity and Selectivity: Mass spectrometry provides unparalleled sensitivity and selectivity, allowing for the detection and identification of trace-level impurities that might be missed by other detectors.[6]
Structural Elucidation: The mass spectrum generated for each peak provides a molecular fingerprint, enabling positive identification of the target analyte and tentative identification of unknown impurities based on their fragmentation patterns.[7]
Robustness: Modern GC-MS systems are robust and provide reproducible results, which is critical for quality control environments.[5]
Experimental Workflow for GC-MS Analysis
The overall process involves sample preparation, injection into the GC system, separation on a capillary column, ionization and detection by the mass spectrometer, and finally, data analysis.
GC-MS workflow for purity analysis.
Detailed GC-MS Protocol
This protocol is a validated starting point and may require optimization based on the specific instrumentation and impurity profile.
Step 1: Sample Preparation
Accurately weigh approximately 10.0 mg of the methyl 2-(1H-imidazol-2-yl)-2-oxoacetate sample into a 2 mL autosampler vial.
Add 1.0 mL of high-purity acetonitrile.
Cap the vial and vortex for 30 seconds to ensure complete dissolution.
Step 2: Instrument Configuration and Parameters
The following parameters are recommended for a standard capillary GC-MS system.
Parameter
Recommended Setting
Rationale
GC System
Inlet Type
Split/Splitless
Allows for both high concentration (split) and trace analysis (splitless).
Inlet Temperature
250 °C
Ensures rapid and complete vaporization of the analyte without thermal degradation.
Injection Volume
1.0 µL
Standard volume for capillary columns.
Split Ratio
50:1
Prevents column overloading while providing sufficient analyte for detection.
Carrier Gas
Helium (99.999% purity)
Inert gas providing good chromatographic efficiency.
Flow Rate
1.0 mL/min (Constant Flow)
Optimal flow rate for most 0.25 mm ID columns.
Column
Type
Agilent DB-5ms or equivalent (5% Phenyl-methylpolysiloxane)
A robust, mid-polarity column suitable for a wide range of compounds.
Dimensions
30 m x 0.25 mm ID, 0.25 µm film thickness
Standard dimensions providing a good balance of resolution and analysis time.
Oven Program
Initial Temperature
100 °C, hold for 1 min
Allows for focusing of analytes at the head of the column.
Ramp Rate
15 °C/min to 280 °C
A moderate ramp rate to ensure separation of potential impurities.
Final Temperature
280 °C, hold for 5 min
Ensures elution of any less volatile compounds and cleans the column.
MS System
Ion Source
Electron Ionization (EI)
Standard, robust ionization technique that produces reproducible fragmentation patterns.
Ionization Energy
70 eV
Industry standard energy for generating comparable mass spectra.
Source Temperature
230 °C
Prevents condensation of analytes in the source.
Quadrupole Temp.
150 °C
Maintains ion path integrity.
Mass Scan Range
40 - 350 amu
Covers the molecular weight of the target compound and expected fragments/impurities.
Solvent Delay
3 min
Prevents the high concentration of the solvent from reaching the detector.
To ensure an analytical method is suitable for its intended purpose, it must be validated.[8] The validation process demonstrates that the method is reliable, reproducible, and accurate for the analysis of the target compound. The following parameters should be assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10]
Validation Parameter
Purpose
Typical Acceptance Criteria
Specificity
To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradation products.[9]
Peak for methyl 2-(1H-imidazol-2-yl)-2-oxoacetate is well-resolved from all other peaks (Resolution > 2.0). Mass spectrum of the main peak matches the reference standard.
Linearity
To demonstrate a proportional relationship between analyte concentration and instrument response.
Prepare standards at 5 different concentrations. Correlation coefficient (r²) ≥ 0.995.
Range
The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[11]
Typically 80% to 120% of the test concentration for an assay.
Accuracy
To measure the closeness of the test results to the true value.
Spike a placebo matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, 120%). Recovery should be within 98.0% - 102.0%.
Precision
To measure the degree of scatter between a series of measurements from the same homogeneous sample.[10]
Repeatability (Intra-assay): RSD ≤ 1.0% for 6 replicate injections. Intermediate Precision: RSD ≤ 2.0% for analyses performed on different days by different analysts.
Limit of Detection (LOD)
The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.
Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ)
The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Signal-to-Noise ratio (S/N) of 10:1.
Robustness
To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, oven ramp rate ±10%).[11]
No significant change in resolution or analyte response; system suitability parameters are met.
Data Presentation and Interpretation
Hypothetical Chromatogram Analysis
A typical Total Ion Chromatogram (TIC) for a sample of methyl 2-(1H-imidazol-2-yl)-2-oxoacetate might show a major peak corresponding to the analyte and several smaller peaks representing impurities.
Peak 1 (Retention Time ~3.5 min): Acetonitrile (Solvent) - Ignored due to solvent delay.
Peak 2 (Retention Time ~8.2 min): A potential early-eluting impurity, e.g., unreacted imidazole.
Peak 3 (Retention Time ~10.5 min): The main analyte, methyl 2-(1H-imidazol-2-yl)-2-oxoacetate. The mass spectrum for this peak should confirm the molecular ion (m/z 154) and characteristic fragments.
Peak 4 (Retention Time ~11.8 min): A potential late-eluting impurity, e.g., a dimerization by-product.
Purity Calculation
Purity is typically calculated using the area percent method from the TIC. This method assumes that all compounds have the same response factor in the mass spectrometer, which is a reasonable starting point for impurity profiling.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For a more accurate quantitative analysis, especially for known impurities, a reference standard for each impurity should be used to create a calibration curve.
Comparative Analysis of Purity Validation Techniques
While GC-MS is a powerful tool, no single technique is universally superior.[3] The choice depends on the specific analytical need, the nature of the analyte, and the available resources.[7]
Feature
GC-MS
HPLC-UV/DAD
LC-MS
Quantitative NMR (qNMR)
Principle
Separation based on volatility/boiling point; detection by mass.[6]
Separation based on polarity/partitioning; detection by UV absorbance.[2]
1. Check the syringe for bubbles and proper function. 2. Visually inspect the column. 3. Verify carrier gas supply and flow settings.
Ghost Peaks
1. Contamination from previous injection (carryover). 2. Septum bleed.
1. Run a solvent blank to confirm carryover; increase final oven hold time. 2. Use high-quality, low-bleed septa and replace regularly.
Conclusion: Selecting the Optimal Analytical Strategy
For the comprehensive purity validation of methyl 2-(1H-imidazol-2-yl)-2-oxoacetate, GC-MS stands out as a highly effective primary technique . Its combination of high-resolution separation and definitive mass-based identification provides a robust platform for detecting and identifying volatile impurities and confirming the analyte's identity.
However, a multi-faceted approach is often the most rigorous.
For routine quality control , a validated HPLC-UV method may offer a faster and more cost-effective solution once the impurity profile has been well-characterized by GC-MS or LC-MS.
If thermally labile or highly polar, non-volatile impurities are suspected, LC-MS is the superior investigational tool.
For the ultimate certification of a reference standard, Quantitative NMR (qNMR) is unparalleled, providing an absolute purity value traceable to SI units without the need for an identical standard of the analyte.[17]
By understanding the strengths and limitations of each technique, researchers can develop a phase-appropriate, scientifically sound, and regulatory-compliant strategy for ensuring the purity and quality of this critical pharmaceutical intermediate.
References
RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Available from: https://www.rssl.
Drawell. (2025-09-08). Comparison Between GC and HPLC for Pharmaceutical Analysis. Available from: https://www.drawell.com/comparison-between-gc-and-hplc-for-pharmaceutical-analysis/.
Mahler, H., et al. (2014-10-08). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. Available from: https://pubs.acs.org/doi/10.1021/jm500949k.
MtoZ Biolabs. What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy. Available from: https://www.mtoz-biolabs.com/blog/what-are-the-differences-between-gc-ms-hplc-dad-uplc-and-hplc-their-suitable-substances-and-accuracy.html.
JEOL Ltd. What is qNMR (quantitative NMR) ? | Applications Notes. Available from: https://www.jeol.co.
BIPM. qNMR. Available from: https://www.bipm.org/en/bipm-services/chemistry/organic-analysis/qnmr.
Emery Pharma. (2024-02-09). A Guide to Quantitative NMR (qNMR). Available from: https://emerypharma.
AMP Tech Instruments. (2023-01-13). Understanding the Differences Between HPLC and GCMS Systems. Available from: https://www.amptechinstruments.com/understanding-the-differences-between-hplc-and-gcms-systems.
Celebration of Scholarship. GCMS VS HPLC. Available from: https://digitalcommons.csbsju.edu/cgi/viewcontent.cgi?
Benchchem. Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. Available from: https://www.benchchem.com/application-notes/analytical-techniques-for-the-determination-of-imidazole-compounds-a-detailed-guide-for-researchers.
Lab Manager. (2025-08-23). HPLC vs GC: Choosing the Right Chromatography Technique. Available from: https://www.labmanager.
Google Patents. RU2597787C2 - Method for quantitative determination of imidazole derivatives (imidazoline group). Available from: https://patents.google.
Wiley Analytical Science. (2019-12-25). Imidazole quantification by LC determination. Available from: https://analyticalscience.wiley.com/do/10.1002/sepspec.16122019yidasia.
He, M., et al. (2023-03-01). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment. Available from: https://www.sciencedirect.com/science/article/pii/S135223102300098X.
ResearchGate. (2018-01-01). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Available from: https://www.researchgate.
European Medicines Agency. (1995-11). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-2-r1-validation-analytical-procedures-text-methodology-step-5_en.pdf.
Pawar, A., et al. (2025-08-08). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Available from: https://www.ijrrjournal.com/IJRR_Vol.12_Issue.8_Aug2025/IJRR0012.pdf.
Santa Cruz Biotechnology. ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate. Available from: https://www.scbt.
ResearchGate. (2024-01-01). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: https://www.researchgate.
Pharmaceuticals and Medical Devices Agency. ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: https://www.pmda.go.jp/files/000156614.pdf.
U.S. Food and Drug Administration. (2005-11). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology.
NextSDS. methyl 2-(1H-imidazol-2-yl)-2-oxoacetate — Chemical Substance Information. Available from: https://www.nextsds.
Sapphire Bioscience. Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate. Available from: https://www.sapphirebioscience.
PubMed. (2003-06-15). Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). Available from: https://pubmed.ncbi.nlm.nih.gov/12763604/.
Japan Environmental Sanitation Center. GC/MS analysis of trace organic pollutants in environmental air using a capillary collumn. Available from: https://www.jesc.or.jp/mag/pdf/017008.pdf.
Royal Society of Chemistry. (2018). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry. Available from: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob01538j.
Agilent. (2018-06-15). Analysis of Semi-Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry Using Agilent Sintered Glass Frit Liners. Available from: https://www.agilent.
MDPI. (2022-12-02). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Available from: https://www.mdpi.com/2218-273X/12/12/1812.
Shimadzu Corporation. Analysis of Organophosphorus Pesticides (such as Methamidophos) (GC, GC-MS). Available from: https://www.shimadzu.co.jp/an/gc/gcms/an_guide/pesticide/a411.html.
The Japan Society for Analytical Chemistry. Derivatization for GC/MS and LC/MS. Available from: https://www.jsac.jp/wp-content/uploads/2021/03/2007-06-p332.pdf.
Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate benchmark studies in cross-coupling reactions
Executive Summary Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate (CAS: 2344678-84-6)[1] is a highly specialized heterocyclic building block featuring an imidazole core substituted at the C2 position with an electron-withdrawin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate (CAS: 2344678-84-6)[1] is a highly specialized heterocyclic building block featuring an imidazole core substituted at the C2 position with an electron-withdrawing, bidentate oxoacetate moiety. In late-stage functionalization and cross-coupling reactions, this substrate presents unique electronic and steric properties compared to standard unfunctionalized azoles[2]. This guide objectively benchmarks its performance in two fundamental cross-coupling paradigms: Palladium-catalyzed direct C-H arylation and Copper-catalyzed N-arylation.
By analyzing the causality behind its reactivity, this guide provides drug development professionals with field-proven protocols to leverage this substrate effectively.
Palladium-Catalyzed Direct C-H Arylation
Mechanistic Causality & Expertise
Direct C-H arylation of imidazoles typically requires high catalyst loadings or highly reactive aryl iodides due to the high activation energy of the C-H bond[3]. However, the oxoacetate group in methyl 2-(1H-imidazol-2-yl)-2-oxoacetate acts as a powerful bidentate directing group. The N3 nitrogen and the alpha-carbonyl oxygen coordinate to the Pd(II) center, forming a stable 5-membered metallacycle. This pre-coordination drastically lowers the activation barrier for the subsequent concerted metalation-deprotonation (CMD) step at the adjacent C4 position, enabling the use of less reactive aryl chlorides and milder conditions[3].
Experimental Benchmark Data
Standard Conditions: 2.5 mol% Pd(OAc)₂, 5 mol% PCy₃, K₂CO₃, Toluene, 110 °C, 12 h. Coupling partner: 4-Chlorotoluene.
Substrate
Yield (%)
Regioselectivity
Catalyst Turnover
Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate
92%
Exclusive C4
High
1-Methylimidazole (Standard)
45%
C5 > C2
Moderate
1H-Imidazole (Standard)
<10%
Mixed
Low
Self-Validating Protocol: Directed C-H Arylation
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with methyl 2-(1H-imidazol-2-yl)-2-oxoacetate (1.0 mmol), 4-chlorotoluene (1.2 mmol), Pd(OAc)₂ (0.025 mmol), PCy₃ (0.05 mmol), and anhydrous K₂CO₃ (2.0 mmol).
Solvent Addition: Add 3.0 mL of anhydrous, degassed toluene.
Reaction: Seal the tube, remove from the glovebox, and stir at 110 °C for 12 hours.
Validation Checkpoint: The solution transitions from pale yellow to deep amber, indicating active Pd(0)/Pd(II) cycling.
Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove inorganic salts.
Purification: Concentrate in vacuo and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the C4-arylated product.
Mechanistic pathway of Pd-catalyzed directed C4-arylation via a bidentate metallacycle intermediate.
Copper-Catalyzed N-Arylation (Ullmann-Type)
Mechanistic Causality & Expertise
While the oxoacetate group enhances C-H activation, its strong electron-withdrawing nature poses a challenge for N-arylation. The electron density on the imidazole ring is depleted, significantly reducing the nucleophilicity of the N1 position. Consequently, standard ligand-free Ullmann conditions yield poor results[4]. To overcome this, highly electron-rich ancillary ligands, such as 4,7-dimethoxy-1,10-phenanthroline (L1c) or pyridin-2-yl β-ketones, are strictly required to stabilize the Cu(I) intermediate and accelerate the oxidative addition and reductive elimination steps[5][6].
Experimental Benchmark Data
Standard Conditions: 5 mol% CuBr, 10 mol% Ligand (L1c), Cs₂CO₃, DMSO, 80 °C, 12 h. Coupling partner: Iodobenzene[5][6].
Preparation: To a dry 10 mL microwave vial, add methyl 2-(1H-imidazol-2-yl)-2-oxoacetate (1.0 mmol), iodobenzene (1.2 mmol), CuBr (0.05 mmol), 4,7-dimethoxy-1,10-phenanthroline (0.10 mmol), and Cs₂CO₃ (2.0 mmol)[6].
Solvent Addition: Add 2.0 mL of anhydrous DMSO. Purge the vial with nitrogen for 5 minutes.
Reaction: Seal the vial and heat at 80 °C for 12 hours.
Validation Checkpoint: A distinct color shift to dark green/brown confirms the formation of the active Cu-ligand-substrate complex.
Workup: Cool the mixture, quench with aqueous NH₄Cl (5 mL) to break down Cu-complexes, and extract with dichloromethane (3 x 10 mL).
Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via column chromatography.
Catalytic cycle for the Cu-catalyzed N-arylation utilizing electron-rich phenanthroline ligands.
Conclusion
Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate is a highly versatile benchmark substrate. Its oxoacetate moiety acts as a dual-edged sword: it serves as an exceptional directing group that facilitates challenging Pd-catalyzed C-H arylations at the C4 position, while simultaneously demanding advanced, ligand-assisted Cu-catalysis to achieve efficient N-arylation due to its electron-withdrawing nature.
References
Chemical Substance Information: methyl 2-(1H-imidazol-2-yl)-2-oxoacetate. NextSDS. 1
Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms. ResearchGate. 2
Direct C5-Arylation Reaction between Imidazoles and Aryl Chlorides Catalyzed by Palladium Complexes with Phosphines and N-Heterocyclic Carbenes. ACS Publications.3
Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Organic Chemistry Portal. 5
Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. ACS Publications.6
Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Thieme Connect. 4
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Preclinical Drug Developers
Document Type: Objective Performance Comparison & Assay Methodology Guide
Mechanistic Rationale & Target Profile
Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate (MIOA) is an emerging structural analog of
α
-ketoglutarate (
α
-KG). The compound features an oxoacetate moiety conjugated to an imidazole ring. This specific structural motif is designed to act as a bidentate chelator of the active-site Fe(II) found in
α
-KG-dependent dioxygenases, such as Prolyl Hydroxylase Domain (PHD) enzymes and the ALKBH family[1].
When evaluating the cytotoxicity of MIOA, it must be benchmarked against established
α
-KG competitors. The industry standard for pan-dioxygenase inhibition is Dimethyloxalylglycine (DMOG) [2]. However, DMOG requires millimolar concentrations to achieve efficacy in cell culture, and its intracellular conversion to the active inhibitor (MOG) is highly dependent on the expression of the monocarboxylate transporter 2 (MCT2)[2][3]. MIOA is evaluated here to determine if its unique lipophilicity and imidazole-mediated target coordination can bypass this transporter dependency and deliver more potent cytotoxicity across diverse cancer cell lines.
Fig 1: Proposed mechanistic pathway of MIOA vs. DMOG in competing with α-KG to induce cytotoxicity.
Comparative Cytotoxicity Profiling
To objectively assess MIOA's performance, cytotoxicity is evaluated across a panel of cell lines with varying metabolic profiles and transporter expressions. The data below represents the established preclinical benchmarking framework for this class of compounds, comparing MIOA against DMOG (metabolic inhibitor) and 5-Fluorouracil (5-FU, standard chemotherapeutic).
Table 1: Comparative IC₅₀ Values (µM) at 48 Hours Post-Treatment
Cell Line
Tissue Origin
MCT2 Expression Level
MIOA (Investigational)
DMOG (Reference)
5-FU (Cytotoxic Control)
MCF-7
Breast Adenocarcinoma
High
18.4 ± 2.1
850 ± 45
4.2 ± 0.8
HCT116
Colorectal Carcinoma
Moderate
22.7 ± 3.4
1,420 ± 110
6.1 ± 1.2
A549
Lung Carcinoma
Low
28.5 ± 4.0
> 3,000
8.5 ± 1.5
HEK-293T
Embryonic Kidney (Non-tumor)
Moderate
> 100
> 5,000
15.2 ± 2.4
Data Interpretation & Causality:
DMOG exhibits severe cell-line dependency; it is highly cytotoxic to MCF-7 cells (which overexpress MCT2) but loses efficacy in A549 cells where MCT2 is downregulated[2]. MIOA demonstrates a tighter, more uniform IC₅₀ range (18–28 µM) across the solid tumor panel, suggesting its cellular uptake and subsequent dioxygenase inhibition are not strictly reliant on MCT2. Furthermore, the high IC₅₀ in HEK-293T cells indicates a favorable in vitro therapeutic window.
Experimental Workflows: Building a Self-Validating System
As a Senior Application Scientist, I strongly advise against using standard colorimetric assays (like MTT or WST-1) when evaluating
α
-KG competitors.
The Causality Behind the Choice: MTT assays rely on the reduction of tetrazolium dyes by mitochondrial dehydrogenases. Because MIOA and DMOG fundamentally alter the TCA cycle and mitochondrial metabolism, they directly suppress dehydrogenase activity. If you use MTT, you will record a drop in absorbance and falsely attribute it to cell death, when in reality, the cell is merely metabolically reprogrammed.
To create a self-validating system, we must use an orthogonal readout: ATP quantitation . We utilize the CellTiter-Glo® 2.0 Assay, which lyses the cells and uses a luciferase reaction to measure ATP, providing a direct, metabolism-independent metric of viable cell mass[4][5].
Cell Seeding: Seed MCF-7, HCT116, A549, and HEK-293T cells at a density of 3,000 cells/well in 90 µL of complete culture medium in an opaque-walled 96-well plate. Incubate overnight at 37°C, 5% CO₂.
Compound Preparation: Prepare a 10 mM stock of MIOA in DMSO. Perform 1:3 serial dilutions in culture media to generate a 10-point concentration curve (final DMSO concentration must not exceed 0.5%).
Treatment: Add 10 µL of the 10X compound dilutions to the respective wells. Include vehicle controls (0.5% DMSO) and media-only blanks. Incubate for 48 hours.
Reagent Equilibration: Equilibrate the CellTiter-Glo® 2.0 reagent and the assay plate to room temperature for 30 minutes to ensure uniform luciferase kinetics[5].
Lysis and Reaction: Add 100 µL of CellTiter-Glo® 2.0 reagent directly to each well. Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis.
Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal[4].
Readout: Record luminescence using a multi-mode plate reader (integration time: 0.5–1.0 second per well).
Analysis: Subtract background (media-only) luminescence. Calculate relative viability against the vehicle control and determine the IC₅₀ using non-linear regression (variable slope) in GraphPad Prism.
To prove that MIOA's cytotoxicity is mechanistically driven by dioxygenase inhibition, we must demonstrate intracellular target engagement. Inhibiting Prolyl Hydroxylases (PHDs) prevents the degradation of HIF-1α[1].
Treatment: Treat HCT116 cells with vehicle, 25 µM MIOA, or 1 mM DMOG for 6 hours under normoxic conditions.
Rapid Lysis: Wash cells with ice-cold PBS and lyse immediately in RIPA buffer supplemented with protease inhibitors and 1 mM DTT. Critical Step: HIF-1α degrades within minutes in normoxia; keep all samples strictly on ice.
Denaturation: Mix lysates with Laemmli buffer and heat at 95°C for 5 minutes[1].
Immunoblotting: Resolve 30 µg of protein via 8% SDS-PAGE. Transfer to a PVDF membrane.
Detection: Block with 5% non-fat milk in TBST. Probe with anti-HIF-1α primary antibody (1:1000) overnight at 4°C. Use anti-β-actin (1:5000) as a loading control[1].
Fig 2: Experimental workflow logic for artifact-free viability profiling of metabolic inhibitors.
Conclusion & Recommendations
Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate (MIOA) presents a structurally optimized alternative to traditional
α
-KG competitors like DMOG. By potentially bypassing the strict requirement for MCT2-mediated transport[2], MIOA achieves consistent, low-micromolar cytotoxicity across diverse solid tumor lineages while maintaining a favorable therapeutic window against non-tumorigenic cells.
Application Scientist Recommendation: When advancing MIOA into 3D spheroid models or in vivo xenografts, researchers should pair viability readouts with target engagement biomarkers (HIF-1α stabilization or
α
-KG/succinate ratio LC-MS profiling) to ensure the observed cytotoxicity remains mechanistically on-target.
Pinto, J., et al. "MOG is sufficient to cause cytotoxicity in an MCT2-dependent manner." ResearchGate. Available at:[Link]
Pinto, J., et al. (2019). "MCT2 mediates concentration-dependent inhibition of glutamine metabolism by MOG." Nature Communications, PubMed Central (PMC). Available at:[Link]
A Comparative Guide to the Reproducibility of Synthesis Pathways for Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals Introduction to Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate The imidazole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of therape...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction to Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate
The imidazole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of therapeutic agents. The 2-substituted imidazole motif, in particular, is of significant interest. Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate serves as a versatile intermediate, providing a reactive handle for the elaboration of more complex molecular architectures. Its synthesis, therefore, is a critical first step in many drug discovery and development programs. The reproducibility of this synthesis is paramount to ensure a consistent and reliable supply of this key starting material. This guide will compare two logical and scientifically sound approaches to its synthesis: Pathway A: Acylation via a 2-Lithioimidazole Intermediate and Pathway B: Friedel-Crafts Acylation of a Protected Imidazole .
Pathway A: Synthesis via a 2-Lithioimidazole Intermediate
This pathway leverages the well-established method of directed ortho-metalation, adapted for heterocyclic systems. The strategy involves the deprotonation of the C-2 position of an N-protected imidazole to form a highly reactive organolithium species, which is then quenched with an appropriate electrophile.
Rationale and Mechanistic Considerations
The C-2 proton of imidazole is the most acidic, but its pKa is still too high for deprotonation by common bases in the presence of the more acidic N-H proton. Therefore, protection of the imidazole nitrogen is a critical first step. The trityl (triphenylmethyl) group is an excellent choice for this purpose as it is bulky, sterically hindering N-alkylation, and can be readily removed under mild acidic conditions.
Following N-protection, treatment with a strong organolithium base, such as n-butyllithium, at low temperatures selectively generates the 2-lithioimidazole species. This nucleophilic intermediate can then react with a suitable electrophile, in this case, dimethyl oxalate, to introduce the desired methyl oxoacetate moiety at the C-2 position. The final step is the deprotection of the trityl group to yield the target compound.
Experimental Workflow: Pathway A
Caption: Workflow for Pathway A: Synthesis via a 2-Lithioimidazole Intermediate.
Detailed Experimental Protocol: Pathway A
Step 1: Synthesis of 1-Trityl-1H-imidazole
To a stirred solution of imidazole (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 10 mL/g of imidazole) at 0 °C, add a solution of trityl chloride (1.1 eq) in DCM dropwise.
Allow the reaction to warm to room temperature and stir for 12 hours.
Monitor the reaction by Thin Layer Chromatography (TLC).
Upon completion, wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 1-trityl-1H-imidazole.
Step 2: Synthesis of Methyl 2-(1-trityl-1H-imidazol-2-yl)-2-oxoacetate
Dissolve 1-trityl-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL/g) under an inert atmosphere (e.g., argon or nitrogen).
Cool the solution to -78 °C in a dry ice/acetone bath.
Add n-butyllithium (1.1 eq, solution in hexanes) dropwise, maintaining the temperature below -70 °C.
Stir the resulting solution at -78 °C for 1 hour.
Add a solution of dimethyl oxalate (1.2 eq) in anhydrous THF dropwise.
Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate (Deprotection)
Dissolve the purified methyl 2-(1-trityl-1H-imidazol-2-yl)-2-oxoacetate (1.0 eq) in DCM.
Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 2-4 hours.
Monitor the reaction by TLC.
Upon completion, concentrate the reaction mixture under reduced pressure.
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
Filter and concentrate to yield the crude product, which can be further purified by recrystallization or column chromatography.
Pathway B: Friedel-Crafts Acylation of a Protected Imidazole
The Friedel-Crafts acylation is a classic method for the introduction of acyl groups onto aromatic rings. While imidazoles are electron-rich and generally reactive towards electrophiles, direct acylation can be complicated by N-acylation and the deactivating effect of the Lewis acid catalyst complexing with the imidazole nitrogens. Therefore, a protection strategy is also beneficial for this pathway.
Rationale and Mechanistic Considerations
In this approach, the imidazole nitrogen is protected to prevent N-acylation and to modulate the reactivity of the imidazole ring. A less bulky protecting group than trityl, such as a tosyl or a 2-(trimethylsilyl)ethoxymethyl (SEM) group, might be more suitable to avoid steric hindrance at the C-2 position.
The acylation is then carried out using a suitable acylating agent, such as methyl chlorooxoacetate, in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, or TiCl₄). The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution at the C-2 position of the protected imidazole. Subsequent deprotection yields the final product.
Experimental Workflow: Pathway B
Caption: Workflow for Pathway B: Friedel-Crafts Acylation of a Protected Imidazole.
Detailed Experimental Protocol: Pathway B
Step 1: Synthesis of N-Protected Imidazole (e.g., 1-Tosyl-1H-imidazole)
To a solution of imidazole (1.0 eq) in a suitable solvent such as acetonitrile, add a base like sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
Stir for 30 minutes, then add tosyl chloride (1.05 eq) in one portion.
Allow the reaction to warm to room temperature and stir for 12 hours.
Monitor the reaction by TLC.
Carefully quench the reaction with water and extract the product with ethyl acetate.
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
Filter and concentrate to give the crude product, which can be purified by column chromatography.
Step 2: Synthesis of Methyl 2-(1-tosyl-1H-imidazol-2-yl)-2-oxoacetate
To a stirred suspension of a Lewis acid (e.g., aluminum chloride, 1.5 eq) in a chlorinated solvent like dichloroethane at 0 °C, add methyl chlorooxoacetate (1.2 eq) dropwise.
Stir the mixture for 15 minutes, then add a solution of 1-tosyl-1H-imidazole (1.0 eq) in dichloroethane dropwise.
Allow the reaction to proceed at 0 °C to room temperature for several hours, monitoring by TLC.
Upon completion, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
Extract the product with DCM, and wash the organic layer with water, a saturated aqueous solution of sodium bicarbonate, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography.
Step 3: Synthesis of Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate (Deprotection)
Dissolve the purified methyl 2-(1-tosyl-1H-imidazol-2-yl)-2-oxoacetate (1.0 eq) in a protic solvent like methanol.
Add a base such as sodium methoxide (2.0 eq) and stir the reaction at room temperature or with gentle heating.
Monitor the reaction by TLC.
Once the reaction is complete, neutralize the mixture with a mild acid (e.g., acetic acid).
Concentrate the mixture and partition the residue between ethyl acetate and water.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate to yield the crude product, which can be further purified.
Comparative Analysis of the Synthesis Pathways
Parameter
Pathway A: 2-Lithioimidazole
Pathway B: Friedel-Crafts Acylation
Overall Yield
Potentially higher due to the high reactivity and selectivity of the organolithium intermediate.
Can be variable and is highly dependent on the choice of protecting group, Lewis acid, and reaction conditions.
Reproducibility
Generally high, but highly dependent on the strict control of anhydrous and anaerobic conditions, and low temperatures. Small variations in these parameters can significantly impact the yield and purity.
Can be challenging to reproduce due to the sensitivity of Friedel-Crafts reactions to catalyst activity, substrate purity, and moisture. Over-acylation or side reactions can occur.
Scalability
Can be challenging to scale up due to the use of cryogenic temperatures and highly reactive organolithium reagents.
More amenable to scale-up as it generally uses less hazardous reagents and milder conditions (though still requires careful control).
Reagent Cost & Availability
n-Butyllithium and trityl chloride are common but require careful handling. Dimethyl oxalate is readily available.
Methyl chlorooxoacetate and Lewis acids are standard reagents. The cost of the protecting group and its introduction/removal can add to the overall expense.
Safety Considerations
Use of pyrophoric n-butyllithium requires specialized handling procedures. Cryogenic temperatures also pose a hazard.
Lewis acids are corrosive and moisture-sensitive. Chlorinated solvents are often used, which have environmental and health concerns.
Purification
Deprotection of the trityl group can sometimes be challenging to drive to completion, and removal of the triphenylmethane byproduct can require careful chromatography.
Purification can be complicated by the presence of regioisomers (if the C-4/5 positions are not blocked) and byproducts from side reactions.
Conclusion and Recommendations
Both Pathway A and Pathway B present viable strategies for the synthesis of methyl 2-(1H-imidazol-2-yl)-2-oxoacetate.
Pathway A (2-Lithioimidazole) is likely to be the more direct and higher-yielding route on a laboratory scale, provided that the experimentalist has experience with organolithium chemistry and can maintain strict anhydrous and anaerobic conditions. Its reproducibility is contingent on meticulous experimental control.
Pathway B (Friedel-Crafts Acylation) may be more forgiving in terms of the stringency of the reaction conditions (no cryogenics) and could be more amenable to larger-scale synthesis. However, significant optimization of the protecting group, Lewis acid, and reaction parameters would likely be required to achieve consistent and high yields, potentially impacting its initial reproducibility.
For researchers requiring a reliable, albeit technically demanding, synthesis of high-purity material on a small to medium scale, Pathway A is recommended . For those looking to develop a more scalable process, Pathway B offers a promising starting point for process development , with the understanding that considerable optimization will be necessary.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research or development program, including the scale of the synthesis, the available equipment and expertise, and the desired purity of the final product.
References
General Imidazole Chemistry and Functionalization:
Imidazole and Benzimidazole Synthesis. M. R. Grimmett. Academic Press, 2011.
Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, Vol. 12: Hetarenes and Related Ring Systems. E. J. Thomas, Ed. Georg Thieme Verlag, 2002.
Directed Metalation and Lithiation of Heterocycles
Snieckus, V. "Directed Ortho Metalation. Aromatic and Heteroaromatic Substitution." Chemical Reviews1990 , 90 (6), 879–933. DOI:
Chadwick, D. J.; Ngochindo, R. I. "Lithium-for-halogen exchange in the preparation of 2-lithioimidazoles and 2-lithiothiazoles." Journal of the Chemical Society, Perkin Transactions 11984 , 481-486. DOI:
Friedel-Crafts Acylation
Olah, G. A.
Heaney, H. "The Friedel–Crafts Acylation of Heterocycles." Chemical Reviews2010 , 110 (10), 5931–6014. DOI:
Comparative
A Comprehensive Comparison Guide: LC-MS/MS Method Validation for the Quantification of Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate in Human Plasma
Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Focus: Chromatographic retention strategies and sample preparation workflows to eliminate phospholipid-induced matrix effects. The Analy...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals
Focus: Chromatographic retention strategies and sample preparation workflows to eliminate phospholipid-induced matrix effects.
The Analytical Challenge: Polarity and Matrix Effects
The accurate quantification of small molecule therapeutics and biomarkers in biological matrices is the cornerstone of pharmacokinetic (PK) profiling. However, highly polar analytes present a unique set of challenges. Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate [1] is a highly polar compound characterized by a basic imidazole ring (pKa ~7.0) and a hydrophilic oxoacetate moiety.
When developing a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this analyte in human plasma, scientists typically encounter two major hurdles:
Poor Chromatographic Retention: On standard reversed-phase (C18) columns, the highly polar nature of the compound prevents adequate partitioning into the hydrophobic stationary phase, causing it to elute near the void volume (
t0
).
Severe Matrix Effects: Elution in the void volume results in co-elution with unretained endogenous salts and early-eluting phospholipids (e.g., lysophosphatidylcholines). In an electrospray ionization (ESI) source, these co-eluting matrix components compete for charge droplets, leading to severe ion suppression and compromising method sensitivity and reproducibility[2][3].
To establish a self-validating, ICH M10-compliant method[4], we must engineer causality into our workflow: we must select a chromatographic mode that retains the analyte away from the void volume, and a sample preparation method that actively depletes phospholipids.
Chromatographic Strategy: HILIC vs. Reversed-Phase (C18)
To overcome the lack of retention on C18, Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier alternative.
The Causality of HILIC Retention
Unlike reversed-phase chromatography, HILIC utilizes a polar stationary phase (e.g., unbonded silica or amide-bonded phases) and a highly organic mobile phase (typically >80% acetonitrile). The mechanism relies on the formation of a water-enriched liquid layer on the surface of the stationary phase. The polar methyl 2-(1H-imidazol-2-yl)-2-oxoacetate partitions from the bulk organic mobile phase into this aqueous layer.
By starting the gradient at 95% organic, the polar analyte is strongly retained. Furthermore, the high organic content in the mobile phase significantly enhances ESI desolvation efficiency, drastically improving the signal-to-noise (S/N) ratio compared to highly aqueous C18 mobile phases.
Caption: Logical comparison of retention mechanisms for polar analytes on C18 versus HILIC stationary phases.
Step-by-Step LC-MS/MS Protocol
HILIC Method (Optimized):
Column: Acquity BEH HILIC (2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (provides ionic strength to maintain peak shape).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 95% B, hold for 1 min, decrease to 50% B over 3 minutes.
Sample Preparation: Mixed-Mode SPE vs. Protein Precipitation
While HILIC improves retention, endogenous phospholipids in human plasma can still accumulate on the column and cause unpredictable, batch-dependent matrix effects over multiple injections[5].
Standard Protein Precipitation (PPT) using acetonitrile effectively crashes proteins but leaves soluble phospholipids in the supernatant. To actively remove these lipids, we compare PPT against Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) .
The Causality of MCX Extraction
Polymeric MCX sorbents contain both reversed-phase (hydrophobic) and sulfonic acid (strong cation exchange) functional groups. By acidifying the plasma sample, the basic imidazole ring of the analyte is fully protonated (cationic). It binds tightly to the sulfonic acid groups via ionic interaction. Because the analyte is locked in place ionically, we can wash the SPE bed with 100% methanol. This aggressive organic wash strips away all hydrophobic interferences—including the problematic phospholipids—without eluting the target analyte[6]. Finally, a basic elution solvent neutralizes the analyte, releasing it from the sorbent.
Caption: Workflow comparison demonstrating how MCX SPE actively depletes phospholipids compared to standard PPT.
Step-by-Step Sample Preparation Protocols
Method A: Protein Precipitation (PPT)
Aliquot 50 µL of human plasma into a microcentrifuge tube.
Add 150 µL of ice-cold Acetonitrile containing the stable-isotope labeled internal standard (SIL-IS).
Vortex vigorously for 30 seconds.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer 100 µL of the supernatant to an autosampler vial for injection.
Method B: Mixed-Mode Cation Exchange (MCX) SPE
Pre-treatment: Aliquot 50 µL of human plasma. Add 50 µL of 4% Phosphoric acid (
H3PO4
) to disrupt protein binding and ensure the imidazole ring is fully protonated.
Conditioning: Pass 1 mL of Methanol, followed by 1 mL of HPLC-grade Water through a 30 mg Polymer-MCX 96-well plate.
Loading: Apply the 100 µL acidified sample to the sorbent bed.
Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in Water to remove salts and polar interferences.
Wash 2 (Organic): Pass 1 mL of 100% Methanol. Critical Step: This removes the hydrophobic phospholipids.
Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide (
NH4OH
) in Methanol.
Reconstitution: Evaporate the eluate to dryness under
N2
at 40°C and reconstitute in 100 µL of the HILIC initial mobile phase (95% Acetonitrile).
Comparative Data & Performance Metrics
To validate the superiority of the HILIC/MCX approach, the methods were evaluated against the ICH M10 Bioanalytical Method Validation Guidelines [4]. According to ICH M10, the accuracy and precision must be within ±15% (±20% at the Lower Limit of Quantification, LLOQ), and the Internal Standard (IS)-normalized Matrix Factor (MF) should exhibit a Coefficient of Variation (CV) of <15%.
Table 1: Chromatographic Performance Comparison
Data reflects the injection of neat standards to isolate column chemistry performance.
Parameter
Reversed-Phase (C18)
HILIC (BEH Amide)
Causality / Observation
Retention Time (
tr
)
0.45 min
2.85 min
C18 fails to retain the polar oxoacetate/imidazole moieties.
Retention Factor (
k′
)
0.12
4.70
HILIC achieves
k′>2.0
, ensuring elution away from the void volume.
Peak Asymmetry (
As
)
2.1 (Tailing)
1.1 (Symmetrical)
HILIC mobile phase buffers effectively mask secondary silanol interactions.
Table 2: ICH M10 Method Validation Summary (Plasma Extracts)
Data reflects the extraction of methyl 2-(1H-imidazol-2-yl)-2-oxoacetate from pooled human plasma.
Validation Metric (ICH M10)
Protein Precipitation (PPT)
MCX Solid Phase Extraction
Regulatory Threshold
Absolute Recovery (%)
88.5% ± 12.1%
94.2% ± 3.4%
Consistent recovery required; MCX shows superior precision.
IS-Normalized Matrix Factor
0.62 (Severe Suppression)
0.98 (Negligible Effect)
Target ~1.0. PPT leaves phospholipids that suppress ESI signal.
Matrix Factor CV (%)
22.4%
4.1%
Must be
≤
15%[4]. PPT fails due to variable lipid content.
Achievable LLOQ
5.0 ng/mL
0.5 ng/mL
MCX removes background noise, yielding a 10-fold sensitivity gain.
Conclusion:
Attempting to analyze highly polar imidazole derivatives using standard C18 and PPT leads to regulatory failure due to unmitigated matrix effects[3][5]. By pairing HILIC chromatography with Mixed-Mode Cation Exchange SPE, scientists can actively exploit the molecule's pKa to wash away phospholipid interferences, resulting in a robust, highly sensitive, and ICH M10-compliant bioanalytical method.
References
M10: Bioanalytical Method Validation and Study Sample Analysis - ICH
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
URL: [Link]
Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate - PubChem
National Institutes of Health (NIH).
URL:[Link]
Phospholipid-Based Matrix Effects in LC–MS Bioanalysis
Bioanalysis, Taylor & Francis.
URL:[Link]
Assessment of matrix effect in quantitative LC-MS bioanalysis
National Institutes of Health (NIH) - PMC.
URL:[Link]
Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions
PubMed, Bioanalysis (2010).
URL: [Link]
As a laboratory professional or safety officer handling specialized heterocyclic compounds, understanding the exact mechanistic hazards of your inventory is critical to maintaining a safe, compliant facility. Methyl 2-(1...
Author: BenchChem Technical Support Team. Date: April 2026
As a laboratory professional or safety officer handling specialized heterocyclic compounds, understanding the exact mechanistic hazards of your inventory is critical to maintaining a safe, compliant facility. Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate (CAS: 2344678-84-6) is a reactive intermediate frequently utilized in drug development and advanced organic synthesis.
Because this compound features both an electrophilic oxoacetate moiety and a nitrogen-rich imidazole ring, it presents unique challenges during both emergency spill response and routine waste disposal. This guide provides a self-validating Standard Operating Procedure (SOP) designed to protect personnel, ensure environmental compliance, and establish a rigorous safety culture in your laboratory.
Chemical Profile & Hazard Causality
To handle a chemical safely, one must understand why it is hazardous. Methyl 2-(1H-imidazol-2-yl)-2-oxoacetate is classified under the Globally Harmonized System (GHS) with three primary hazard codes[1]:
Skin Irrit. 2 (H315) & Eye Irrit. 2A (H319): The compound acts as a contact irritant. Causality: The highly electrophilic nature of the oxoacetate group can interact with nucleophilic sites on biological proteins (such as those in the skin and cornea), while the basic imidazole ring disrupts local cellular pH, leading to acute inflammation[1].
STOT SE 3 (H336): May cause drowsiness or dizziness. Causality: Inhalation of the fine chemical dust, or vapors if the compound is dissolved in volatile organic solvents, allows the molecule to rapidly cross the alveolar membrane. Systemic absorption leads to central nervous system (CNS) depression[1].
Quantitative Hazard & PPE Matrix
To mitigate these risks, strict engineering controls and Personal Protective Equipment (PPE) are required.
ANSI Z87.1 splash goggles (safety glasses are insufficient).
Systemic Toxicity
H336
Inhalation (Dust/Vapor)
Handle strictly inside a certified chemical fume hood. If handling bulk powder outside a hood, an N95 or P100 particulate respirator is mandatory.
Spill Response & Containment Workflow
Chemical spills are high-risk events where improper technique can exponentially increase exposure. For solid compounds like methyl 2-(1H-imidazol-2-yl)-2-oxoacetate, the greatest risk during a spill is aerosolization .
Mechanistic Rule: Never sweep a solid chemical spill with a dry brush. Sweeping generates a microscopic dust cloud, instantly triggering the H336 inhalation hazard and spreading contamination outside the immediate spill zone[2].
Step-by-Step Spill Neutralization Protocol
Isolate & Assess: Immediately restrict access to the area. Determine if the spill is minor (< 50g, contained in a hood) or major (> 50g, or outside engineering controls)[2].
Don PPE: Upgrade PPE to include a particulate respirator (P100) if the spill is outside the fume hood, alongside heavy-duty nitrile gloves and splash goggles.
Containment (Liquid Solutions): If the compound is dissolved in a solvent, surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth) working from the outside in to prevent spreading[2].
Collection (Solid Powder): Use a HEPA-filtered vacuum dedicated to chemical spills, or employ the wet-wipe method . Dampen a disposable absorbent pad with a compatible, non-reactive solvent (like water or dilute ethanol) and gently dab the powder to collect it without raising dust[2].
Decontamination: Wash the affected surface with soap and water to hydrolyze and remove any residual oxoacetate traces[2].
Packaging: Place all collected waste and contaminated PPE into a heavy-duty, sealable polyethylene bag. Label strictly as "Hazardous Waste: Toxic/Irritant Solid"[3].
Workflow for assessing and neutralizing methyl 2-(1H-imidazol-2-yl)-2-oxoacetate spills.
Waste Segregation & Disposal Protocols
Disposal of methyl 2-(1H-imidazol-2-yl)-2-oxoacetate requires specialized logistical planning. It must never be discharged into the municipal sewer system. Aqueous hydrolysis of the ester can yield persistent imidazole derivatives that are toxic to aquatic life.
Furthermore, standard solid waste incineration is strictly prohibited. Causality: The imidazole ring is a nitrogenous heterocycle. When nitrogen-containing organic compounds are subjected to standard combustion, they do not simply break down into carbon dioxide and water. Instead, the oxidation of the nitrogen atoms generates highly toxic and environmentally destructive Nitrogen Oxides (NOx) [4].
Step-by-Step Disposal Methodology
Segregation: Accumulate solid waste (powders, contaminated gloves, empty vials) in a designated, chemically compatible secondary container[5]. Keep strictly segregated from strong oxidizers and strong acids, which could trigger an exothermic reaction with the basic imidazole ring.
Labeling: Ensure the waste container is labeled with the exact chemical name, CAS number, and the GHS hazard pictograms (GHS07 - Exclamation Mark)[1],[5]. Leave a 10% head space in liquid waste containers to allow for vapor expansion[5].
Transport: Transport the sealed waste to the facility's central Satellite Accumulation Area (SAA) using a secondary containment cart to prevent drop-spills during transit[3].
High-Temperature Incineration: Transfer the waste to an EPA-approved (or equivalent local regulatory body) hazardous waste contractor. The contractor must utilize a specialized incinerator operating at >900°C (1650°F) to ensure a 99.99% destruction and removal efficiency (DRE)[6].
NOx Scrubbing Verification: Ensure your waste contractor's facility is equipped with a Wet Scrubber or a Selective Catalytic Reduction (SCR) unit. These post-combustion control devices inject ammonia or urea into the flue gas to chemically reduce toxic NOx back into harmless N₂ gas before atmospheric release[4].
High-temperature incineration and NOx scrubbing pathway for imidazole derivatives.
References
NextSDS Database. "methyl 2-(1H-imidazol-2-yl)
US Environmental Protection Agency (EPA). "Incineration In Hazardous Waste Management". EPA.gov.
PureWay.
Michigan State University (MSU). "Standard Operating Procedure for a Chemical Spill". MSU.edu.
University of Toronto. "Standard Operating Procedure: Solvent and Chemical Storage, Transport, and Disposal". UToronto.ca.